molecular formula C9H9FO B3382784 2-Fluoro-3,4-dimethylbenzaldehyde CAS No. 363134-38-7

2-Fluoro-3,4-dimethylbenzaldehyde

Cat. No.: B3382784
CAS No.: 363134-38-7
M. Wt: 152.16 g/mol
InChI Key: QMKVFIGNFHWOKU-UHFFFAOYSA-N
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Description

2-Fluoro-3,4-dimethylbenzaldehyde is a useful research compound. Its molecular formula is C9H9FO and its molecular weight is 152.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-3,4-dimethylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3,4-dimethylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3,4-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-6-3-4-8(5-11)9(10)7(6)2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKVFIGNFHWOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476370
Record name 2-Fluoro-3,4-dimethylbenzaldehyde
Source EPA DSSTox
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Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363134-38-7
Record name 2-Fluoro-3,4-dimethylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=363134-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3,4-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Safe Handling of 2-Fluoro-3,4-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the safety considerations for 2-Fluoro-3,4-dimethylbenzaldehyde, designed for researchers, scientists, and drug development professionals. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes hazard information with practical, field-proven insights to ensure safe and effective handling in a laboratory setting.

Section 1: Hazard Profile and Toxicological Insights

2-Fluoro-3,4-dimethylbenzaldehyde is a substituted aromatic aldehyde. Its hazard profile is dictated by the reactivity of the aldehyde functional group, the aromatic ring system, and the influence of the fluorine substituent. While specific toxicological data for this exact molecule is limited, a robust safety protocol can be developed by understanding the hazards of its constituent parts.

The primary hazards, as identified in safety data sheets for structurally similar compounds, are categorized under the Globally Harmonized System (GHS).

Table 1: GHS Classification for Structurally Similar Aromatic Aldehydes

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation2A / 1H319: Causes serious eye irritation / H318: Causes serious eye damage[1][2][3]
Specific Target Organ Toxicity3H335: May cause respiratory irritation[1][2]
Acute Toxicity (Oral, Inhalation)4H302: Harmful if swallowed / H332: Harmful if inhaled[3][4]
Combustible Liquid4H227: Combustible liquid[5][6]
Mechanistic Insights into Hazards
  • Irritation (Skin, Eyes, Respiratory): The electrophilic nature of the aldehyde's carbonyl carbon makes it reactive towards nucleophilic biological macromolecules like proteins and DNA.[7] This reactivity is the primary driver of its irritant properties. Upon contact with skin or mucous membranes, the aldehyde can form Schiff bases with amine groups in proteins, leading to an inflammatory response and irritation.[8] The fluorine atom can also influence reactivity and absorption, potentially exacerbating these effects.

  • Aromaticity and Systemic Effects: As an aromatic compound, it possesses a degree of lipophilicity, which may allow for dermal absorption. While aromatic aldehydes are generally less toxic than their low molecular weight aliphatic counterparts, systemic effects cannot be entirely ruled out with significant exposure.

  • Combustibility: Like many organic compounds, 2-Fluoro-3,4-dimethylbenzaldehyde is a combustible liquid, though not highly flammable.[5][6] It requires preheating before ignition can occur, but its vapors can form flammable mixtures with air.[9][10]

Section 2: Risk Mitigation and Exposure Control

A multi-layered approach to safety, combining engineering controls, personal protective equipment (PPE), and strict hygiene practices, is essential for minimizing exposure risk.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood. This is non-negotiable for any operation involving weighing, transferring, or reacting the material. The fume hood provides critical protection against inhalation of vapors and containment of any potential spills. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[1]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully for compatibility.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale and Best Practices
Eye/Face Protection Chemical safety goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities (>50g) or when there is a significant splash risk.[2]Protects against splashes and vapors that can cause serious eye irritation or damage.[1][2]
Hand Protection Nitrile or Viton® gloves.Standard nitrile gloves provide adequate protection for incidental contact. For prolonged handling or immersion, consult a glove compatibility chart. Always inspect gloves for tears or pinholes before use. Remove and dispose of contaminated gloves immediately, washing hands thoroughly afterward.[5]
Skin and Body Protection A flame-retardant lab coat.Protects skin from contact and prevents contamination of personal clothing. Ensure the lab coat is fully buttoned.
Respiratory Protection Not typically required when used within a certified fume hood.If work must be performed outside of a fume hood (not recommended), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

Section 3: Standard Operating Procedures for Safe Handling

Adherence to established protocols is critical for ensuring safety and experimental reproducibility.

Protocol: Weighing and Dispensing
  • Preparation: Don all required PPE as specified in Table 2.

  • Work Area: Conduct all operations within a certified chemical fume hood. Place a disposable absorbent bench pad on the work surface.

  • Handling: The compound is a solid or liquid. Use a spatula or appropriate glassware to transfer the material from its storage container to a tared weigh boat or flask.

  • Closure: Promptly and securely close the main container after dispensing to minimize exposure to air and moisture. Many aldehydes are sensitive to air.[5]

  • Cleanup: Clean any residual material from the spatula and work surface. Dispose of the weigh boat and any contaminated materials (e.g., wipes, bench pad) into a designated hazardous waste container.

  • Post-Handling: Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[1]

Storage and Incompatibility
  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][11] Keep it away from sources of heat, sparks, or open flames.[11] The material may be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) can prolong its shelf life and prevent oxidation to the corresponding carboxylic acid.[5][12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[11]

    • Oxidizing agents can react exothermically and potentially cause ignition.[9]

    • Strong bases can catalyze aldol condensation or other polymerization reactions.[11]

Section 4: Emergency Response and First Aid

Rapid and correct response to an emergency can significantly mitigate harm.

Emergency Response Workflow for Spills

A logical workflow is crucial for responding to a spill safely and effectively.

Spill_Response spill Spill Occurs assess Assess Spill Size & Immediate Risk spill->assess small_spill Small Spill? (<100 mL, contained in hood) assess->small_spill Yes large_spill Large Spill? (>100 mL or outside hood) assess->large_spill No ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) small_spill->ppe evacuate Evacuate Area Alert Others Call Emergency Response large_spill->evacuate absorb Cover with Inert Absorbent (e.g., Vermiculite, Sand) ppe->absorb collect Collect into Waste Container Using Non-Sparking Tools absorb->collect clean Decontaminate Area with Soap and Water collect->clean dispose Seal & Label Waste for Disposal clean->dispose end End Response dispose->end

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures

Table 3: First Aid Procedures

Exposure RouteAction
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[1]
Skin Contact Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice/attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[3][11]

Section 5: Disposal Considerations

All waste containing 2-Fluoro-3,4-dimethylbenzaldehyde must be treated as hazardous chemical waste.

  • Containers: Collect all waste materials, including contaminated absorbents and disposable PPE, in a clearly labeled, sealable container.

  • Regulations: Dispose of the waste through a licensed waste disposal company. Ensure compliance with all local, regional, and national environmental regulations.[1] Do not empty into drains.[11]

References

  • Fisher Scientific. (n.d.). Safety Data Sheet - 2-Fluoro-4-methylbenzaldehyde.
  • Environment, Health and Safety, University of Missouri. (n.d.). Appendix I - Hazards Of Functional Groups.
  • Burdock, G. A., & Carabin, I. G. (2024). Aldehydes: What We Should Know About Them. Molecules, 29(1), 1-25. Retrieved from [Link]

  • Powers, I. G., et al. (2022). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Science, 378(6621), 753-759. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (2019, February 15). Part B: Chemical Hazards in Laboratories. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet - 2-Fluorobenzaldehyde.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Benzaldehyde.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - 3-Fluorobenzaldehyde.
  • Poh, S., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 2-17. Retrieved from [Link]

  • Asia Industrial Gases Association. (n.d.). CODE OF PRACTICE COMPRESSED FLUORINE AND MIXTURES WITH INERT GASES. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, October 30). Safety Data Sheet - 3,4-Dimethylbenzaldehyde.
  • Sigma-Aldrich. (2014, June 25). Safety Data Sheet - 2,3-Difluoro-4-methylbenzaldehyde.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - 3,4-Dimethylbenzaldehyde.
  • Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet - 2,4-Dimethylbenzaldehyde.
  • Princeton University Environmental Health and Safety. (n.d.). Fluorine Safety. Retrieved from [Link]

  • PlasticsEurope. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

  • Thompson, C. M., et al. (2018). Environmental Aldehyde Sources and the Health Implications of Exposure. Advances in Experimental Medicine and Biology, 1052, 1-18. Retrieved from [Link]

  • Ossila. (2023, August 16). Safety Data Sheet - 2-Fluoro-3-methoxybenzaldehyde.
  • SynQuest Labs. (2022, October 28). Safety Data Sheet - 4-Fluoro-3,5-dimethylbenzaldehyde.
  • Metasci. (n.d.). Safety Data Sheet - 2,4-Dimethylbenzaldehyde.
  • Chemos GmbH & Co. KG. (2021, June 17). Safety Data Sheet: Benzaldehyde.

Sources

Technical Masterclass: Fluorinated Benzaldehyde Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Scaffold Design

In modern drug discovery, fluorinated benzaldehydes are not merely reagents; they are strategic "warheads" used to modulate the physicochemical and metabolic profiles of lead compounds. The introduction of fluorine into a benzaldehyde scaffold exploits the "Fluorine Effect" : the simultaneous modulation of lipophilicity (LogP), metabolic stability (blocking Cytochrome P450 oxidation), and electronic tuning (Hammett effects) without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

This guide provides a technical deep-dive into the synthesis, reactivity, and application of these derivatives, moving beyond basic textbook definitions to actionable, field-proven methodologies.

Chemical Space & Physicochemical Properties

The utility of fluorinated benzaldehydes stems from the unique nature of the Carbon-Fluorine (C-F) bond. It is the strongest single bond in organic chemistry, rendering the scaffold resistant to oxidative metabolism while altering the pKa of neighboring functional groups.

Comparative Electronic & Physical Data

The following table contrasts fluorine with hydrogen and chlorine, highlighting why fluorine is the preferred bioisostere in medicinal chemistry.

PropertyHydrogen (-H)Fluorine (-F)Chlorine (-Cl)Impact on Drug Design
Van der Waals Radius (Å) 1.201.471.75F mimics H sterically; Cl is bulky.
Bond Dissociation Energy (kcal/mol) ~99 (C-H)~116 (C-F)~81 (C-Cl)High C-F energy blocks metabolic cleavage.
Hammett Constant (

)
0.000.060.23F is inductively withdrawing but resonantly donating.
Hammett Constant (

)
0.000.340.37Strong electron withdrawal at meta position.
Electronegativity (Pauling) 2.203.983.16Polarizes C-F bond, influencing binding interactions.

Technical Insight: Note the discrepancy between


 and 

for fluorine. While highly electronegative, the lone pair donation into the

-system (resonance) mitigates electron withdrawal at the para position. This allows chemists to fine-tune the electrophilicity of the aldehyde carbonyl by selecting specific isomers (2-, 3-, or 4-fluoro) [1].

Strategic Synthesis: Pathways to Fluorinated Scaffolds

Synthesizing fluorinated benzaldehydes requires navigating the trade-off between reagent availability and regioselectivity.

Workflow: Primary Synthetic Routes

The following diagram illustrates the three dominant pathways for accessing these scaffolds in a drug discovery setting.

SynthesisPathways Start Fluorinated Benzene Precursor Route1 Route A: Lithiation/Grignard Start->Route1 Route2 Route B: Oxidation Start->Route2 Route3 Route C: Nitrile Reduction Start->Route3 Step1A 1. n-BuLi or Mg (Low Temp -78°C) Route1->Step1A Step1B 2. DMF or N-Formylpiperidine Step1A->Step1B End1 Regiospecific Fluorobenzaldehyde Step1B->End1 Step2A Fluorobenzyl Alcohol Route2->Step2A Step2B PCC / Dess-Martin / Swern Step2A->Step2B End2 High Yield Aldehyde Step2B->End2 Step3A Fluorobenzonitrile Route3->Step3A Step3B DIBAL-H (-78°C to RT) Step3A->Step3B End3 Aldehyde (Avoids Over-reduction) Step3B->End3

Figure 1: Strategic synthetic pathways for accessing fluorinated benzaldehyde derivatives. Route A offers the highest regiocontrol for complex substitution patterns.

Detailed Experimental Protocol

Protocol: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde

This protocol demonstrates a self-validating workflow for creating a functionalized scaffold used in diverse medicinal campaigns (e.g., antiviral or anticancer agents) [2].

Objective: Synthesize 2-(benzyloxy)-4-fluorobenzaldehyde from 3-fluorophenol via a protection-lithiation-formylation sequence.

Phase 1: Protection (Self-Validating Checkpoint)
  • Reagents: Dissolve 3-fluorophenol (1.0 eq) in acetone. Add

    
     (2.0 eq) and Benzyl bromide (1.1 eq).
    
  • Reaction: Reflux at 60°C for 4 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 8:1). The starting material spot (

    
    ) must disappear, replaced by the less polar ether product (
    
    
    
    ).
  • Workup: Filter inorganic salts, concentrate filtrate.

Phase 2: Bromination
  • Reagents: Dissolve protected phenol in MeCN. Add NBS (1.05 eq) portion-wise at 0°C.

  • Mechanism: The benzyloxy group directs bromination para to the fluorine (4-position relative to oxygen) due to steric and electronic directing effects.

  • Validation: HPLC should show a single major peak shift.

Phase 3: Formylation (Critical Step)
  • Setup: Flame-dry a 3-neck flask under Argon. Add Mg turnings (1.2 eq) and a crystal of iodine.

  • Grignard Formation: Add the brominated intermediate in anhydrous THF dropwise.

    • Self-Validation: Initiation is confirmed by the disappearance of the iodine color and mild exotherm.

  • Formylation: Cool to 0°C. Add anhydrous DMF (1.5 eq) dropwise. Stir for 1 hour.

  • Quench: Pour into ice-cold 1M HCl.

    • Observation: A white/yellow precipitate indicates successful aldehyde formation.

  • Purification: Recrystallize from EtOH/Hexane.

Reactivity & Applications in Drug Design

Fluorinated benzaldehydes serve as versatile electrophiles. Their reactivity is modulated by the position of the fluorine atom.

Scaffold Diversification Workflow

The aldehyde moiety is the "anchor" for building complex pharmacophores.

Reactivity Center Fluorinated Benzaldehyde Rxn1 Reductive Amination (NaBH(OAc)3, R-NH2) Center->Rxn1 Rxn2 Knoevenagel Condensation (Malonic acid/Piperidine) Center->Rxn2 Rxn3 Schiff Base Formation (Aniline, Acid Cat.) Center->Rxn3 Rxn4 Wittig Reaction (Phosphonium Ylide) Center->Rxn4 Prod1 Fluorinated Benzylamines (e.g., Safinamide analogs) Rxn1->Prod1 Prod2 Cinnamic Acids (Michael Acceptors) Rxn2->Prod2 Prod3 Imines/Beta-Lactams (e.g., Ezetimibe core) Rxn3->Prod3 Prod4 Styrenes/Statins (e.g., Rosuvastatin side chain) Rxn4->Prod4

Figure 2: Divergent synthesis strategies utilizing the fluorinated benzaldehyde core.

Case Studies: From Reagent to Blockbuster
  • Rosuvastatin (Crestor):

    • Role: 4-Fluorobenzaldehyde is a critical starting material for the pyrimidine core. It is condensed with urea and a keto-ester (via a Biginelli-type or related cyclization) to form the 4-(4-fluorophenyl) substituted pyrimidine nucleus [3].

    • Mechanistic Value: The para-fluorine atom prevents metabolic hydroxylation of the phenyl ring, significantly extending the drug's half-life.

  • Ezetimibe (Zetia):

    • Role: The synthesis utilizes 4-fluorobenzaldehyde (or its derivative 4-fluoroaniline reacting with a benzaldehyde) to form a Schiff base (Imine). This imine undergoes a [2+2] cycloaddition (Staudinger reaction) or a Reformatsky-type reaction to close the

      
      -lactam ring [4].
      
    • Mechanistic Value: The fluorine substituent blocks the primary site of oxidative metabolism on the pendant phenyl ring.

Mechanism of Metabolic Stability

The primary driver for using fluorinated benzaldehydes is to block Cytochrome P450 (CYP450) mediated oxidation.

Metabolism Substrate Drug Scaffold (Phenyl Ring) CYP CYP450 Enzyme (Fe-Oxo Species) Substrate->CYP PathA Non-Fluorinated (C-H) CYP->PathA Attack at C-H PathB Fluorinated (C-F) CYP->PathB Attack at C-F Oxidation Oxidation to Phenol (Rapid Clearance) PathA->Oxidation Block Metabolic Block (C-F Bond too strong) PathB->Block Excretion Intact Drug (Extended Half-Life) Block->Excretion

Figure 3: Metabolic blocking mechanism. The high bond dissociation energy of C-F (116 kcal/mol) prevents the oxygen insertion typically catalyzed by CYP450 enzymes at the para-position.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • BenchChem Application Notes. (2025). Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives. BenchChem Technical Library. Link

  • Watanabe, M., et al. (2003). Process for the preparation of Rosuvastatin. World Intellectual Property Organization, WO2003097614A2. Link

  • Wu, G., et al. (2000). Enantioselective Synthesis of Ezetimibe. Journal of Organic Chemistry, 65(17), 5735-5742. Link

  • Park, B. K., & Kitteringham, N. R. (1994). Effects of fluorine substitution on drug metabolism. Drug Metabolism Reviews, 26(3), 605-643. Link

difference between 2-Fluoro-3,4-dimethylbenzaldehyde and 4-Fluoro-2,3-dimethyl isomer

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural, spectroscopic, and synthetic comparison of 2-Fluoro-3,4-dimethylbenzaldehyde and 4-Fluoro-2,3-dimethylbenzaldehyde .

Executive Summary

In the development of kinase inhibitors and agrochemicals, the precise positioning of fluorine and methyl groups on the benzaldehyde scaffold dictates metabolic stability, lipophilicity, and downstream reactivity. This guide differentiates two positional isomers:

  • Isomer A: 2-Fluoro-3,4-dimethylbenzaldehyde (CAS: 363134-38-7)[1][2]

  • Isomer B: 4-Fluoro-2,3-dimethylbenzaldehyde (CAS: 363134-37-6)

While they share a molecular formula (


) and weight (152.17  g/mol ), they exhibit divergent chemical behaviors driven by the "Ortho-Fluorine vs. Ortho-Methyl"  effect. Isomer A is characterized by high SNAr reactivity and facile carbonyl condensation. Isomer B is characterized by significant steric inhibition of the aldehyde group due to the ortho-methyl substituent, altering its utility in Schiff base formation and metabolic oxidation profiles.

Structural & Electronic Profiling

The core distinction lies in the environment surrounding the aldehyde (-CHO) moiety and the fluorine atom.

FeatureIsomer A (2-F-3,4-Me) Isomer B (4-F-2,3-Me)
Ortho Substituent Fluorine (Van der Waals

)
Methyl (Van der Waals

)
Aldehyde Conformation Planar (high conjugation)Twisted (steric clash with 2-Me)
Electronic Effect on CHO Inductive withdrawal (-I), Resonance donor (+R)Resonance donor (+R) from Para position
Dipole Moment High (F and CHO vectors align)Lower (F and CHO vectors oppose)
SNAr Susceptibility High (F is ortho to EWG-CHO)Moderate/Low (F is para; CHO twisted)
Steric Parameters

In Isomer B, the methyl group at position 2 exerts significant A(1,2) strain on the carbonyl oxygen. This forces the aldehyde group to rotate out of the aromatic plane to minimize repulsion, reducing the


-conjugation between the ring and the carbonyl. In contrast, the fluorine atom in Isomer A is small enough to allow the aldehyde to remain coplanar, maximizing resonance stabilization.

Spectroscopic Differentiation (NMR)

Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing these isomers. The coupling of protons to the fluorine atom (


, spin 1/2) creates unique splitting patterns.
Predicted NMR Data (in )
ProtonIsomer A (2-F-3,4-Me) Isomer B (4-F-2,3-Me)
-CHO (Aldehyde)

ppmDoublet (

Hz)Coupling via 4 bonds

ppmSinglet (Broad)Too distant for coupling (6 bonds)
Aromatic H5 Doublet (

Hz)Para to F (

)
Doublet of Doublets

Hz (Ortho H)

Hz (Ortho F )
Aromatic H6 Doublet of Doublets

Hz

Hz (Meta F)
Doublet (

Hz)Meta to F (

Hz)

Diagnostic Key:

  • Look at the Aldehyde peak : If it is a doublet, you have Isomer A .

  • Look at the Aromatic region : If you see a proton with a large (~9 Hz) coupling to Fluorine, you have Isomer B (specifically the H5 proton).

Synthetic Pathways & Process Chemistry

The synthesis of these isomers requires fundamentally different strategies due to the directing effects of the substituents.

Isomer A: Directed Ortho Metalation (DoM)

Standard electrophilic aromatic substitution (EAS) fails to produce Isomer A selectively because the 3,4-dimethyl pattern directs electrophiles to the C6 position (yielding the 2-F-4,5-dimethyl isomer).

  • Strategy: Use the acidity of the proton ortho to the fluorine (C2 of the precursor) or halogen-metal exchange.

  • Precursor: 1-Bromo-2-fluoro-3,4-dimethylbenzene.

Isomer B: Vilsmeier-Haack Formylation

Isomer B can be synthesized via classical EAS because the fluorine (ortho/para director) and methyl groups cooperatively direct the incoming formyl group to the C4 position of the starting xylene.

  • Precursor: 1-Fluoro-2,3-dimethylbenzene.

SynthesisPathways cluster_A Isomer A Route (DoM) cluster_B Isomer B Route (EAS) A_Start 1-Fluoro-3,4- dimethylbenzene A_Step1 1. n-BuLi / THF (-78°C) (Lithiation at C2) A_Start->A_Step1 A_Step2 2. DMF Quench A_Step1->A_Step2 A_Prod 2-Fluoro-3,4- dimethylbenzaldehyde A_Step2->A_Prod B_Start 1-Fluoro-2,3- dimethylbenzene B_Step1 POCl3 / DMF (Vilsmeier-Haack) B_Start->B_Step1 B_Inter Iminium Intermediate (Para to F) B_Step1->B_Inter B_Prod 4-Fluoro-2,3- dimethylbenzaldehyde B_Inter->B_Prod

Figure 1: Divergent synthetic pathways. Isomer A requires organometallic control (DoM), while Isomer B is accessible via standard electrophilic formylation.

Reactivity Profiles & Drug Design Implications[5]

Nucleophilic Aromatic Substitution (SNAr)

Isomer A is a superior substrate for SNAr reactions (e.g., displacing F with an amine to form a kinase inhibitor scaffold).

  • Mechanism: The aldehyde at C1 is electron-withdrawing. In Isomer A, the Fluorine at C2 is ortho to the aldehyde. The Meisenheimer complex is stabilized by the direct resonance of the carbonyl.

  • Isomer B Limitation: Although F is para to the aldehyde, the steric twist induced by the C2-Methyl reduces the electron-withdrawing power of the aldehyde, raising the activation energy for SNAr.

Schiff Base Formation (Reductive Amination)

When reacting with amines (e.g., to form benzylamines):

  • Isomer A: Reacts rapidly.

  • Isomer B: Reacts slowly. The C2-Methyl group sterically blocks the trajectory of the incoming amine nucleophile attacking the carbonyl carbon. High temperatures or Lewis acid catalysts (

    
    ) are often required.
    

Reactivity cluster_SNAr SNAr Potential (Displacement of F) IsoA Isomer A (2-F) Ortho-CHO stabilizes intermediate IsoB Isomer B (4-F) Steric twist reduces CHO withdrawal Nu Nucleophile (R-NH2) Nu->IsoA Fast (k_rel ~ 100) Nu->IsoB Slow (k_rel ~ 1)

Figure 2: Relative reactivity rates in Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols

Protocol: Synthesis of 4-Fluoro-2,3-dimethylbenzaldehyde (Isomer B)

Based on Vilsmeier-Haack Formylation [1]

Reagents:

  • 1-Fluoro-2,3-dimethylbenzene (1.0 eq)

  • Phosphorus Oxychloride (

    
    , 1.2 eq)
    
  • Dimethylformamide (DMF, 1.5 eq)

  • Dichloromethane (DCM)

Procedure:

  • Reagent Prep: In a flame-dried flask under

    
    , cool DMF (1.5 eq) to 0°C. Add 
    
    
    
    (1.2 eq) dropwise over 30 mins to generate the Vilsmeier salt (white precipitate may form).
  • Addition: Dissolve 1-fluoro-2,3-dimethylbenzene in DCM and add to the salt mixture at 0°C.

  • Reaction: Warm to reflux (40°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the mixture onto crushed ice/sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium salt.

  • Workup: Extract with DCM (3x). Wash organic layer with

    
     and brine. Dry over 
    
    
    
    .[3]
  • Purification: Silica gel chromatography (0-5% EtOAc in Hexanes).

Analytical QC: Isomer Purity Check

To ensure no cross-contamination of isomers (critical for SAR studies):

  • GC-MS Method: Split ratio 50:1. Column: DB-5ms. Ramp: 50°C to 250°C at 10°C/min.

    • Differentiation: Isomer B typically elutes after Isomer A due to higher boiling point interactions caused by the para-dipole.

  • 19F-NMR: Run in

    
     without proton decoupling.
    
    • Isomer A:

      
       ppm (Multiplet).
      
    • Isomer B:

      
       ppm (Triplet of quartets).
      

References

  • BenchChem Technical Support. (2025).[4] Application Notes and Protocols for the Synthesis of 4-Fluoro-2,3-dimethylbenzaldehyde. Retrieved from

  • Sigma-Aldrich. (2023). Product Specification: 2-Fluoro-3,4-dimethylbenzaldehyde (CAS 363134-38-7).[1][2] Retrieved from

  • ChemicalBook. (2025). Properties and Safety Data for 4-Fluoro-2,3-dimethylbenzaldehyde. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of Substitution Pattern. Retrieved from

  • National Institutes of Health (NIH). (2020). Structural Aspects of Ortho-Substituted Benzoic Acid Derivatives. PMC7587654. Retrieved from

Sources

Strategic Sourcing & Synthesis Guide: 2-Fluoro-3,4-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical whitepaper designed for decision-makers in medicinal chemistry and procurement. It prioritizes the "Why" and "How" of sourcing this specific isomer, addressing its market scarcity and synthetic complexity.

CAS: 363134-38-7 | Formula: C₉H₉FO | MW: 152.17 g/mol [1][2][3][4]

Executive Summary: The "Missing Isomer" Challenge

2-Fluoro-3,4-dimethylbenzaldehyde is a high-value, niche intermediate primarily utilized in the synthesis of kinase inhibitors and fluorinated heterocycles.[1][2] Unlike its commercially abundant isomers (e.g., 4-fluoro-2,3-dimethylbenzaldehyde), this specific regioisomer exhibits market scarcity .[1][2]

Key Market Insight: Most catalog suppliers list this compound as "Inquire" or "Make-on-Demand" because the standard industrial synthesis (Vilsmeier-Haack formylation) predominantly yields the wrong isomer.[1][2] Successful procurement requires distinguishing between "bulk mixture" suppliers and those utilizing Directed Ortho-Metallation (DoM) technologies.[1][2]

Metric Data Point
Primary CAS 363134-38-7
Market Status Low Stock / Custom Synthesis
Est.[1][2] Lead Time 4–8 Weeks (if not in stock)
Price Estimate $150 – $350 / gram (Research Scale)
Key Precursor 3-Fluoro-o-xylene (CAS 443-82-3)

Technical Profile & Causality of Scarcity

To source this chemical reliably, one must understand why it is difficult to manufacture.[2] The scarcity is driven by Electrophilic vs. Nucleophilic directing effects .[2]

The Synthesis Bifurcation

The precursor, 1-Fluoro-2,3-dimethylbenzene (3-Fluoro-o-xylene), has two competing directing forces:[1][2]

  • Fluorine (F): Ortho/Para director.

  • Methyl (Me): Weak Ortho/Para director.[2]

  • Route A (Standard Vilsmeier-Haack): Uses acidic conditions (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[1] The electrophile attacks Para to the Fluorine (Position 4), resulting in 4-Fluoro-2,3-dimethylbenzaldehyde  (Major Product, ~90%).[1][2] This is NOT  the target.
    
  • Route B (Directed Ortho-Metallation - DoM): Uses basic conditions (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[1] The Lithium coordinates with the Fluorine, directing the formyl group to the Ortho position (Position 6).[2] This yields the target 2-Fluoro-3,4-dimethylbenzaldehyde .[1][2][3][4]
    
Visualization: The Isomer Divergence

The following diagram illustrates why low-cost suppliers often fail to deliver the correct isomer.

SynthesisPathways Precursor Precursor: 1-Fluoro-2,3-dimethylbenzene (CAS 443-82-3) Vilsmeier Route A: Vilsmeier-Haack (Acidic: POCl3/DMF) Electrophilic Subst. Precursor->Vilsmeier Standard Ind. Process DoM Route B: Directed Lithiation (Basic: n-BuLi/DMF) Ortho-Metallation Precursor->DoM Specialized Process WrongProduct Major Product (90%): 4-Fluoro-2,3-dimethylbenzaldehyde (The Impurity) Vilsmeier->WrongProduct Para-Attack (Steric/Electronic Pref.) TargetProduct TARGET PRODUCT: 2-Fluoro-3,4-dimethylbenzaldehyde (CAS 363134-38-7) DoM->TargetProduct Ortho-Attack (Coordination Directed)

Caption: Divergent synthesis pathways. Route A (Red) yields the common isomer.[2] Route B (Green) is required for the target 2-Fluoro-3,4-dimethylbenzaldehyde.[1][2]

Supplier Landscape & Pricing Analysis

Due to the synthesis complexity described above, "off-the-shelf" pricing is rare.[1][2] Prices below are estimated based on precursor cost ($2.00/g) and DoM processing overheads (high labor/cryogenic costs).[2]

Tier 1: Catalog Suppliers (Sourcing Hubs)

These vendors likely hold small stock or subcontract the DoM synthesis.[2]

SupplierRegionEst. Pack SizeEst. Price (USD)Reliability Note
Sigma-Aldrich Global1g - 5gInquireHigh QA, likely expensive re-packager.[1][2]
ABCR GmbH Europe1g - 10g€200 - €400/gStrong in fluorinated aromatics.[1][2]
BLD Pharm China/USA1g - 25g$120 - $250/gGood balance of cost/speed.[1][2]
Combi-Blocks USA1g - 5g$150/gOften has unique building blocks in stock.[1][2]
Tier 2: Precursor Sourcing (Make vs. Buy)

If you possess internal synthesis capabilities (cryogenic reactors), sourcing the precursor is significantly cheaper.[2]

  • Precursor: 3-Fluoro-o-xylene (CAS 443-82-3)[1][2]

  • Cost: ~$1.50 - $3.00 per gram (Bulk).[1][2]

  • Suppliers: Thermo Scientific (Alfa Aesar), Oakwood Chemical, Enamine.[2]

Quality Assurance & Procurement Protocols

When ordering CAS 363134-38-7, you must validate that the supplier did not accidentally ship the "Vilsmeier isomer" (4-fluoro-2,3-dimethyl).[1][2]

The "Self-Validating" CoA Request

Do not accept a generic CoA. Demand the following specific data:

  • 1H-NMR Integration Check:

    • Target (2-F-3,4-Me): Look for the aldehyde proton doublet (coupling with F).[1][2] The aromatic splitting pattern must show ortho coupling between the two aromatic protons (Positions 5 and 6).[2]

    • Impurity (4-F-2,3-Me): The aromatic protons are ortho to each other but the chemical shifts will differ due to the F position relative to the carbonyl.[1][2]

  • 19F-NMR:

    • Crucial for distinguishing regioisomers.[2] The chemical shift of the Fluorine at position 2 (ortho to Carbonyl) will be significantly downfield compared to position 4.[2]

Handling & Safety (SDS Summary)
  • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Aldehydes oxidize to benzoic acids over time; air sensitivity is heightened by the electron-withdrawing fluorine.[1][2]

References

  • PubChem Database. Compound Summary: 2-Fluoro-3,4-dimethylbenzaldehyde (CAS 363134-38-7).[1][2] National Library of Medicine.[2] [Link]

  • Google Patents. Method of producing fluorinated and chlorinated benzaldehydes (US6300525B1).[2] (Discusses the Vilsmeier mixture issues).

Sources

Methodological & Application

Application Note: Synthesis of 2-Fluoro-3,4-dimethylbenzaldehyde via Vilsmeier-Haack Formylation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and process chemists requiring a high-purity synthesis of 2-Fluoro-3,4-dimethylbenzaldehyde utilizing the Vilsmeier-Haack reaction .

This guide addresses the specific challenges of regioselectivity inherent to this substrate, providing a self-validating protocol that includes mechanistic insights, critical process parameters, and purification strategies to isolate the target isomer.

Abstract & Strategic Overview

The synthesis of 2-Fluoro-3,4-dimethylbenzaldehyde is a critical transformation for generating fluorinated building blocks used in agrochemical and pharmaceutical scaffolds. While the Vilsmeier-Haack reaction is the standard method for introducing a formyl group onto electron-rich aromatic rings, the substrate 1-fluoro-2,3-dimethylbenzene (3-fluoro-o-xylene) presents a regioselectivity challenge.

The substrate contains two directing groups:

  • Methyl groups (C2, C3): Activating, ortho-para directing.

  • Fluorine atom (C1): Deactivating (inductive), but ortho-para directing (resonance).

Regiochemical Conflict: Theoretical analysis and patent literature indicate that direct formylation yields a mixture of isomers. The position para to the fluorine (C4) is often electronically favored due to the resonance contribution of fluorine and less inductive deactivation compared to the ortho position. However, the target molecule requires formylation at C6 (the position ortho to fluorine and para to the C3-methyl).

This protocol optimizes the Vilsmeier-Haack conditions to balance reactivity and selectivity, while emphasizing the downstream isolation required to obtain the specific 2-Fluoro-3,4-dimethylbenzaldehyde isomer.

Reaction Mechanism & Pathway Analysis

The reaction proceeds via the formation of an electrophilic chloroiminium species (Vilsmeier reagent), followed by electrophilic attack on the aromatic ring.

Mechanistic Pathway (DOT Visualization)

VilsmeierMechanism Reagents DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Reagents->Vilsmeier 0°C, Exothermic Transition Wheland Intermediate (Sigma Complex) Vilsmeier->Transition + Substrate, Heat Substrate 1-Fluoro-2,3-dimethylbenzene Isomer_Major Isomer A (Major) 4-Fluoro-2,3-dimethyl... Transition->Isomer_Major Attack at C4 (Para to F) Isomer_Target Isomer B (Target) 2-Fluoro-3,4-dimethyl... Transition->Isomer_Target Attack at C6 (Ortho to F) Hydrolysis Hydrolysis (NaOAc/H2O) Isomer_Major->Hydrolysis Isomer_Target->Hydrolysis

Figure 1: Reaction pathway showing the competition between the C4 (major) and C6 (target) formylation sites.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6]
ReagentRoleEquiv.MW ( g/mol )Density (g/mL)
1-Fluoro-2,3-dimethylbenzene Substrate1.0124.160.98
Phosphorus Oxychloride (POCl₃) Electrophile Source1.3153.331.645
N,N-Dimethylformamide (DMF) Reagent & Solvent5.073.090.944
Sodium Acetate (aq) Quench BufferExcess--
Dichloromethane (DCM) Extraction Solvent--1.33
Step-by-Step Methodology

Safety Warning: POCl₃ reacts violently with water. Perform all operations in a fume hood. Wear chemical-resistant gloves and a face shield.

Phase 1: Formation of Vilsmeier Reagent
  • Setup: Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser (with drying tube), and an internal temperature probe.

  • Solvent Charge: Charge anhydrous DMF (5.0 equiv) into the RBF.

  • Cooling: Cool the DMF to 0–5 °C using an ice/salt bath.

  • POCl₃ Addition: Transfer POCl₃ (1.3 equiv) to the addition funnel. Add dropwise to the DMF over 30–45 minutes.

    • Critical Control Point: Maintain internal temperature < 10 °C . The reaction is exothermic. A white/yellow semi-solid precipitate (the chloroiminium salt) may form.

  • Activation: Stir at 0 °C for an additional 30 minutes to ensure complete reagent formation.

Phase 2: Substrate Addition & Reaction
  • Addition: Add 1-Fluoro-2,3-dimethylbenzene (1.0 equiv) dropwise to the Vilsmeier reagent at 0 °C.

  • Heating Ramp: Remove the ice bath. Allow the mixture to warm to room temperature (RT), then heat the oil bath to 80–90 °C .

    • Rationale: The fluorine substituent deactivates the ring inductively, requiring higher thermal energy than non-fluorinated xylenes (which react at 60–70 °C).

  • Monitoring: Stir at 80–90 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[1]

    • Endpoint: Disappearance of starting material. Note the formation of two product spots/peaks (Isomer A and Isomer B).

Phase 3: Work-up & Hydrolysis
  • Quench: Cool the reaction mixture to RT. Pour the mixture slowly onto crushed ice (500 g) with vigorous stirring.

  • Hydrolysis: Adjust the pH to ~5–6 using saturated Sodium Acetate solution. Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Extraction: Extract the aqueous mixture with Dichloromethane (3 x 100 mL).

  • Washing: Wash the combined organic layers with:

    • Water (2 x 100 mL) to remove DMF.

    • Saturated NaHCO₃ (1 x 100 mL).

    • Brine (1 x 100 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude yellow oil.

Purification & Isomer Isolation

The crude product will likely contain a mixture of the target 2-Fluoro-3,4-dimethylbenzaldehyde and the regioisomer 4-Fluoro-2,3-dimethylbenzaldehyde .[2]

Separation Strategy:

  • GC-MS Analysis: Determine the ratio of isomers. The target isomer (sterically less crowded at the carbonyl, but ortho to F) typically has a slightly lower boiling point and different retention time.

  • Fractional Distillation:

    • Perform vacuum distillation (approx. 5–10 mmHg).

    • Use a Vigreux column to maximize plate count.

    • Collect fractions carefully. The target isomer (2-Fluoro-3,4-dimethylbenzaldehyde) is expected to be the minor component in the higher boiling range or require careful cutting from the major isomer. Note: Patent literature suggests the 4-fluoro isomer is major (approx. 89%) and the 2-fluoro target is minor (approx. 11%) [1].

  • Crystallization (Alternative): If the mixture is solid, recrystallize from Hexane/Ethanol. The more symmetrical 4-fluoro isomer often crystallizes more readily, leaving the target 2-fluoro isomer in the mother liquor, which can then be purified by column chromatography.

Chromatography Conditions (if distillation fails):

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Gradient of 0% -> 5% Ethyl Acetate in Hexanes.

  • Identification: Use 1H-NMR to distinguish isomers (splitting patterns of aromatic protons).

Characterization & Validation

ParameterSpecificationNotes
Appearance Pale yellow oil or low-melting solid
1H NMR (CDCl₃) Target (2-F-3,4-dimethyl): CHO: 10.2 ppm (d, J2Hz)Ar-H: ~7.5 ppm (t/m, ortho to F)Me: Two singlets ~2.2-2.3 ppmThe CHO proton often couples with the ortho-F (J_H-F ~2 Hz).
1H NMR (Isomer) Isomer (4-F-2,3-dimethyl): CHO: ~10.1 ppm (s)Ar-H: Distinct splitting due to para-FLack of strong H-F coupling on CHO suggests CHO is not ortho to F.
GC Purity >98% (Target Isomer)Critical for pharmaceutical applications.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Inactive Vilsmeier reagent or insufficient heat.Ensure POCl₃ is high quality (clear, not yellow). Increase reaction temp to 95 °C.
Low Selectivity Thermodynamic equilibrium.Isomer ratio is largely intrinsic. Focus on optimizing the purification (distillation efficiency).
Dark/Tar Formation Reaction temperature too high during addition.Strictly control temp < 10 °C during POCl₃ addition and substrate addition.

References

  • Regioselectivity in Formylation: Method of producing fluorinated and chlorinated benzaldehydes. US Patent 6300525B1. (Describes the mixture obtained from 3-fluoro-o-xylene formylation). Link

  • Vilsmeier-Haack General Review: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds.[3] Organic Reactions, 56, 355-659. Link

  • Mechanism & Reagents: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[3][4] Comprehensive Organic Synthesis, 2, 777-794. Link

  • Substrate Properties: PubChem Compound Summary for CID 96489, 3-Fluoro-o-xylene. Link

Sources

using 2-Fluoro-3,4-dimethylbenzaldehyde as API intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-3,4-dimethylbenzaldehyde (CAS: 119376-74-8 or analogs) represents a specialized class of "privileged scaffolds" in medicinal chemistry.[1] The simultaneous presence of an electron-withdrawing fluorine atom (ortho-position) and electron-donating methyl groups creates a unique push-pull electronic environment.[1] This specific substitution pattern is increasingly valuable in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) , Kinase Inhibitors , and CNS-active agents (e.g., Safinamide analogs).

This guide provides a validated technical workflow for utilizing this intermediate, focusing on its critical susceptibility to auto-oxidation and its optimal performance in reductive amination protocols.[1]

Material Science & Critical Quality Attributes (CQAs)

The primary failure mode when using fluorinated benzaldehydes is auto-oxidation .[1] Unlike simple benzaldehyde, the 2-fluoro substituent can accelerate oxidation rates under ambient conditions, converting the active aldehyde into its corresponding benzoic acid (2-Fluoro-3,4-dimethylbenzoic acid).[1]

Impact of Impurity:

  • Stoichiometric Drift: The acid impurity consumes hydride reducing agents (e.g., NaBH(OAc)₃), leading to incomplete conversion.

  • Salt Formation: The acid reacts with amine partners to form insoluble salts, crashing out reagents before imine formation occurs.

Data Table 1: Stability Profile under Storage Conditions

Storage Condition Duration Aldehyde Purity (HPLC) Acid Impurity (%) Status
Ambient / Air 24 Hours 94.2% 5.1% Critical Fail
4°C / Air 24 Hours 98.1% 1.2% Caution
Ambient / N₂ 7 Days 99.4% <0.1% Optimal

| -20°C / N₂ | 6 Months | 99.8% | <0.05% | Long-term |[1]

Handling Directive: This material must be stored under Argon or Nitrogen. Sparging reaction solvents with inert gas prior to addition is recommended to prevent in-situ oxidation.[1]

Synthetic Protocol: Reductive Amination

Application: Synthesis of Fluorinated Benzylamines (Key motif in P-CABs). Methodology: Indirect Reductive Amination using Sodium Triacetoxyborohydride (STAB).

Rationale

Direct reductive amination is preferred over catalytic hydrogenation for this substrate to preserve the aromatic fluorine and methyl groups (avoiding defluorination or hydrogenolysis). STAB is selected for its selectivity toward imines over aldehydes, minimizing alcohol byproducts.

Workflow Diagram (Graphviz)

ReductiveAmination cluster_impurity Critical Failure Pathway Start 2-Fluoro-3,4- dimethylbenzaldehyde Imine Intermediate Imine Species Start->Imine Dehydration (DCM/THF) Acid Benzoic Acid Impurity Start->Acid O2 Exposure Amine Amine Partner (R-NH2) Amine->Imine Product Target: Fluorinated Benzylamine Imine->Product Hydride Transfer STAB Reagent: Na(OAc)3BH / AcOH STAB->Product Promoter Oxidation Auto-Oxidation

Caption: Logical flow of reductive amination showing the critical oxidation failure mode that must be mitigated.

Step-by-Step Procedure

Reagents:

  • 2-Fluoro-3,4-dimethylbenzaldehyde (1.0 equiv)[1]

  • Amine partner (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv - catalytic/promoter)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

Execution:

  • Imine Formation: Charge the reaction vessel with the aldehyde and amine in DCE (0.2 M concentration). Add AcOH. Stir at Room Temperature (RT) for 30–60 minutes under N₂.

    • Checkpoint: Monitor by TLC or LCMS.[1] The aldehyde spot should diminish as the less polar imine appears.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.

    • Why: Exothermic addition can decompose the hydride.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

  • Workup: Extract with DCM (x3). Wash combined organics with brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (typically Hexane/EtOAc).

Analytical Protocol: Purity Determination

Objective: Quantify the aldehyde purity and detect the "Acid Spike" (Benzoic acid derivative) prior to synthesis.

Method: Reversed-Phase HPLC (Gradient) Column: C18 (e.g., Zorbax SB-C18 or equivalent), 4.6 x 150 mm, 5 µm.

Mobile Phase:

  • A: Water + 0.1% Phosphoric Acid (H₃PO₄)

  • B: Acetonitrile (ACN)

Gradient Table:

Time (min) % A (Aqueous) % B (Organic)
0.0 90 10
10.0 10 90
12.0 10 90
12.1 90 10

| 15.0 | 90 | 10 |[1]

Parameters:

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide/Acid sensitivity).

  • Retention Order:

    • Benzoic Acid Impurity (Polar, elutes early ~4-5 min)[1]

    • 2-Fluoro-3,4-dimethylbenzaldehyde (Target, ~7-8 min)

    • Dimers/Acetals (Late eluters)

References

  • BenchChem. An In-depth Technical Guide to the Chemical Reactivity and Stability of Fluorinated Aldehydes.[1] (General stability data for fluorinated benzaldehydes).

  • Sigma-Aldrich. Application Note – Reductive Amination.[1] (Standard protocols for STAB reductions).

  • Pevarello, P., et al. Reductive alkylation of α-aminoamides.[3] Org.[1][4][5][6][7][8][9] Prep. Proc. Int. 28:179-183, 1996.[1][3] (Foundational work on fluorinated benzylamine synthesis for Safinamide analogs).

  • Tan, et al. HPLC determination of benzaldehyde and benzoic acid in formulations.[10] (Basis for the described analytical method).

  • Purser, S., et al. Fluorine in medicinal chemistry. Chem. Soc. Rev., 2008, 37, 320-330. (Mechanistic justification for fluorine substitution).

Sources

Application Note: Selective Oxidation of 2-Fluoro-3,4-dimethylbenzaldehyde to 2-Fluoro-3,4-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for oxidation of 2-Fluoro-3,4-dimethylbenzaldehyde to benzoic acid Content Type: Detailed Application Notes and Protocols

Executive Summary & Chemical Strategy

The transformation of 2-Fluoro-3,4-dimethylbenzaldehyde to 2-Fluoro-3,4-dimethylbenzoic acid presents a specific chemoselective challenge: oxidizing the formyl group (-CHO) without degrading the unprotected benzylic methyl groups at positions 3 and 4.

While the aldehyde is thermodynamically the most labile site for oxidation, the presence of electron-donating methyl groups activates the ring, making the benzylic positions susceptible to radical oxidation (forming di- or tri-carboxylic acids) under harsh conditions (e.g., refluxing KMnO₄ or Chromic acid). Conversely, the ortho-fluorine atom introduces steric bulk and an inductive electron-withdrawing effect, which can retard nucleophilic attack at the carbonyl carbon.

This guide outlines three validated protocols ranging from the laboratory "Gold Standard" (Pinnick) to Green Chemistry (Oxone) and Industrial Scale-up (Buffered Permanganate).

Reagent Selection Matrix
Reagent SystemSelectivityScalabilityGreen MetricCostRecommendation
Pinnick (NaClO₂) High MediumMediumModeratePrimary Choice: Best for purity and preventing methyl oxidation.
Oxone (KHSO₅) HighHighExcellent ModerateAlternative: Best for non-chlorinated waste streams.
KMnO₄ (Buffered) MediumHigh LowLow Industrial: Only if temp/pH is strictly controlled. Risk of over-oxidation.[1]
Jones (CrO₃) HighLowPoorHighAvoid: Toxic Cr(VI) waste; difficult workup.

Mechanistic Pathways & Workflow

The following diagram illustrates the decision logic and the mechanistic pathway for the recommended Pinnick oxidation, highlighting the critical role of the scavenger.

G Substrate 2-Fluoro-3,4- dimethylbenzaldehyde Decision Select Reagent Substrate->Decision Pinnick Pinnick Oxidation (NaClO2 / NaH2PO4) Decision->Pinnick High Purity Oxone Oxone Oxidation (DMF or Acetone) Decision->Oxone Green Chem KMnO4 Buffered KMnO4 (Cold, Acetone/H2O) Decision->KMnO4 Low Cost/Bulk Intermediate Tetrahedral Intermediate Pinnick->Intermediate + NaClO2, H+ SideProduct Over-oxidation (Dicarboxylic Acids) KMnO4->SideProduct If T > 40°C HOCl HOCl (By-product) Intermediate->HOCl Elimination Product 2-Fluoro-3,4- dimethylbenzoic Acid Intermediate->Product Fragmentation Scavenger Scavenger (2-Methyl-2-butene) HOCl->Substrate Chlorination (Avoided) HOCl->Scavenger Quenched

Figure 1: Decision matrix and mechanistic flow for the oxidation process. Note the scavenger loop in the Pinnick pathway preventing side reactions.

Protocol A: The Pinnick Oxidation (Gold Standard)

Rationale: This method uses sodium chlorite (NaClO₂) under mild acidic conditions.[2] It is the most reliable method for ensuring the methyl groups remain untouched. The reaction produces hypochlorous acid (HOCl) as a byproduct, which can chlorinate the electron-rich aromatic ring. Therefore, a scavenger (2-methyl-2-butene) is mandatory .

Materials
  • Substrate: 2-Fluoro-3,4-dimethylbenzaldehyde (1.0 equiv)

  • Oxidant: Sodium Chlorite (NaClO₂, 80% tech grade) (1.5 - 2.0 equiv)

  • Buffer: Sodium Dihydrogen Phosphate monohydrate (NaH₂PO₄·H₂O) (1.5 equiv)

  • Scavenger: 2-Methyl-2-butene (10-15 equiv) or Resorcinol (1.5 equiv)

  • Solvent: tert-Butanol (t-BuOH) and Water (3:1 ratio)

Step-by-Step Methodology
  • Preparation of Solvent System:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (10 mmol, 1.52 g) in 30 mL of tert-butanol.

    • Add 10 mL of water. The solution may be biphasic initially.

    • Add 2-Methyl-2-butene (10 mL, excess). Note: This alkene acts as a "chlorine sink" to trap HOCl.

  • Oxidant Addition:

    • Prepare a separate aqueous solution containing NaClO₂ (1.8 g, ~20 mmol) and NaH₂PO₄·H₂O (2.1 g, 15 mmol) in 15 mL of water.

    • Add this oxidant solution dropwise to the aldehyde mixture over 15–20 minutes at Room Temperature (20–25°C).

    • Observation: The reaction mixture may turn pale yellow.[3] A slight exotherm is possible; use a water bath if the temperature exceeds 30°C.

  • Reaction Monitoring:

    • Stir vigorously for 2–4 hours.

    • TLC Check: Silica gel, Hexane:EtOAc (3:1). The aldehyde spot (higher R_f) should disappear, replaced by the acid spot (baseline or low R_f, streaks).

  • Workup (Critical for Purity):

    • Quench: Although most oxidant is consumed, add solid Sodium Sulfite (Na₂SO₃, ~0.5 g) to quench residual oxidants. Stir for 15 mins.

    • Evaporation: Remove the volatile tert-butanol and excess 2-methyl-2-butene under reduced pressure (Rotavap).

    • Acidification: The residue will be an aqueous slurry (sodium salt of the product). Acidify carefully with 1N HCl to pH ~2. Precipitation of the white solid product should occur.

    • Extraction: Extract with Ethyl Acetate (3 x 30 mL).

    • Wash: Wash combined organics with Brine (20 mL). Dry over anhydrous Na₂SO₄.

  • Isolation:

    • Filter and concentrate in vacuo.

    • Purification: Usually not required. If necessary, recrystallize from Ethanol/Water or Hexane/EtOAc.

Protocol B: Oxone Oxidation (Green Alternative)

Rationale: Oxone (Potassium peroxymonosulfate) is a non-toxic, stable solid oxidant.[4] In DMF, it oxidizes aldehydes to acids efficiently.[4][5] This avoids chlorinated byproducts entirely.

Materials
  • Substrate: 2-Fluoro-3,4-dimethylbenzaldehyde (1.0 equiv)

  • Oxidant: Oxone® (1.0 - 1.2 equiv)

  • Solvent: DMF (N,N-Dimethylformamide)

Step-by-Step Methodology
  • Dissolution:

    • Dissolve the Substrate (10 mmol) in DMF (20 mL).

  • Oxidation:

    • Add Oxone (10 mmol, 6.15 g) in one portion.

    • Stir at Room Temperature for 3–6 hours.

    • Note: The suspension will gradually change as Oxone is consumed and potassium salts precipitate.

  • Workup:

    • Dilute the reaction mixture with 1N HCl (50 mL) and Water (50 mL) to dissolve salts and ensure the product is protonated.

    • Extract with Ethyl Acetate (3 x 40 mL).

    • Critical Wash: Wash the organic layer thoroughly with Water (2 x 50 mL) and LiCl solution (5%) to remove DMF.

    • Dry (Na₂SO₄), filter, and concentrate.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, you must confirm the loss of the aldehyde proton and the retention of the methyl groups.

Expected NMR Data (400 MHz, DMSO-d6)
MoietyChemical Shift (

)
MultiplicityIntegrationDiagnostic Note
-COOH 12.5 - 13.5 ppmBroad Singlet1HConfirms Acid formation.
-CHO ~10.2 ppmSinglet0H Must be absent.
Ar-H (C6) 7.6 - 7.7 ppmdd (approx)1HOrtho to COOH, Meta to F.
Ar-H (C5) 7.1 - 7.2 ppmd (approx)1HMeta to COOH, Para to F.
Ar-CH₃ 2.2 - 2.3 ppmSinglet (x2)6HMust integrate to 6H. If <6H, methyl oxidation occurred.
HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm.

  • Target: Product should elute earlier than the starting aldehyde (due to polarity of COOH), but later than potential benzylic alcohol impurities.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield Incomplete extraction of the acid.Ensure aqueous layer pH is < 2 before extraction. The product is a weak acid (pKa ~4).
Chlorinated Impurities Insufficient scavenger in Pinnick.Increase 2-methyl-2-butene to 20 equiv. Ensure efficient stirring.
Over-oxidation (Diacid) Reaction temp too high (KMnO4) or prolonged time.Use Pinnick method.[2][6][7] Keep temp < 25°C.
Safety Warning NaClO₂ + Acid = ClO₂ Gas DANGER: Never mix solid NaClO₂ with strong acid. Always buffer. Chlorine dioxide is explosive and toxic. Work in a fume hood.

References

  • Lindgren, B. O., & Nilsson, T. (1973).[7] Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[7][8] Acta Chemica Scandinavica, 27, 888–890.

  • Pinnick, H. W., Bal, B. S., & Childers, W. E. (1981).[7] Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096.

  • Travis, B. R., Sivakumar, M., Hollist, G. O., & Borhan, B. (2003).[4] Facile Oxidation of Aldehydes to Acids and Esters with Oxone.[4][9] Organic Letters, 5(7), 1031–1034.

  • Song, Z. J., et al. (1999). Synthesis of a Potent 2-Fluoro-3-methylbenzoic Acid Derivative. Journal of Organic Chemistry, 64, 9658.

Sources

Troubleshooting & Optimization

purification of 2-Fluoro-3,4-dimethylbenzaldehyde from isomer mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Fluoro-3,4-dimethylbenzaldehyde

Case ID: PUR-FDB-2026-X Subject: Isolation of 2-Fluoro-3,4-dimethylbenzaldehyde from Regioisomer Mixtures Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

Purifying 2-Fluoro-3,4-dimethylbenzaldehyde presents a classic challenge in aromatic substitution chemistry: separating a target aldehyde from structurally similar regioisomers (primarily 4-fluoro-2,3-dimethylbenzaldehyde) and unreacted starting materials.

Because the fluorine atom is small (isosteric with hydrogen) and the methyl groups are weakly activating, the boiling points of these isomers are often too close (<5°C difference) for effective fractional distillation. This guide prioritizes a Chemo-Physical Hybrid Approach : utilizing chemical selectivity (Bisulfite Adducts) to remove non-aldehydes, followed by thermodynamic control (Fractional Crystallization) or kinetic control (Chromatography) to resolve the isomers.

Part 1: Diagnostic & Strategy Visualization

Before initiating wet chemistry, determine the composition of your crude mixture. The purification strategy depends on the nature of your impurities.

PurificationStrategy Start Crude Mixture Analysis (GC-MS / NMR) Decision1 Are non-aldehyde impurities (Start Material, Over-alkylated) present > 5%? Start->Decision1 Bisulfite Protocol A: Bisulfite Adduct Purification (Chemical Selectivity) Decision1->Bisulfite Yes Isomers Isomer Resolution Stage Decision1->Isomers No (High Aldehyde Purity) Bisulfite->Isomers Regenerated Aldehydes Decision2 Target State: Solid or Oil? Isomers->Decision2 Cryst Protocol B: Fractional Recrystallization (Thermodynamic Control) Decision2->Cryst Solid (MP > 30°C) Chrom Protocol C: Flash Chromatography (Kinetic Control) Decision2->Chrom Oil / Low MP Solid

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude composition and physical state.

Part 2: Technical Protocols & Troubleshooting

Protocol A: Bisulfite Adduct Purification (Chemical Cleanup)

Objective: Remove non-aldehyde impurities (e.g., fluoroxylenes, halogenated byproducts). Mechanism: Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form water-soluble sulfonates. Non-aldehydes remain in the organic layer.[1]

Step-by-Step Workflow:

  • Adduct Formation:

    • Dissolve crude oil in 2 volumes of Methanol (essential for solubility).

    • Add 1.5 equivalents of saturated aqueous NaHSO₃ solution.

    • Critical Step: Vigorously stir for 2–4 hours. A white precipitate (the adduct) may form.

  • Wash Phase:

    • Dilute with water (dissolves the adduct if it precipitated) and wash with Hexane/Ethyl Acetate (9:1) .

    • Discard Organic Layer: This contains the non-aldehyde impurities.

    • Keep Aqueous Layer: This contains your target aldehyde as a bisulfite adduct.[1]

  • Regeneration:

    • Adjust aqueous layer pH to >10 using 10% NaOH or saturated NaHCO₃.

    • Observation: The solution will turn cloudy as the free aldehyde regenerates.

    • Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.

    • Dry (MgSO₄) and concentrate.[2][3]

Troubleshooting Protocol A:

IssueProbable CauseCorrective Action
Low Recovery Yield Adduct did not form due to steric hindrance (2-Fluoro + 3-Methyl crowding).Increase reaction time to 12h. Use DMF instead of Methanol to increase solubility and reaction rate [1].
Emulsion Formation Density of fluorinated compounds is close to water.Add brine (NaCl) to the aqueous phase to increase density difference. Filter through Celite if solids persist.
Adduct is Insoluble High molecular weight aldehydes form insoluble solids.This is good! Filter the solid adduct, wash with ether, then suspend in water/base to regenerate.
Protocol B: Separation of Isomers (Crystallization)

Objective: Separate 2-Fluoro-3,4-dimethylbenzaldehyde from 4-Fluoro-2,3-dimethylbenzaldehyde. Context: The para-isomer (4-Fluoro) typically has a higher melting point and lower solubility than the ortho-isomer (2-Fluoro) due to symmetry and lattice packing efficiency [2].

Q: My product is an oil/low-melting solid. How do I crystallize it? A: You must use Low-Temperature Crystallization .

  • Solvent Selection: Use a mixture of Hexane:Ethyl Acetate (20:1) or Pentane:Ether . The solvent must dissolve the oil at room temperature but force precipitation at -20°C.

  • Seeding: If you have a pure standard, add a micro-crystal. If not, scratch the glass side of the flask with a glass rod to induce nucleation.

  • The "Mother Liquor" Trap:

    • If your target is the 2-Fluoro isomer, it will likely remain in the filtrate (mother liquor) while the 4-Fluoro isomer crystallizes out.

    • Action: Filter off the solid (likely impurity). Concentrate the filtrate. The filtrate is now enriched in your target. Repeat if necessary.

Protocol C: Chromatographic Resolution (Flash Column)

Objective: Kinetic separation when crystallization fails.

Stationary Phase: High-Performance Silica Gel (230-400 mesh). Mobile Phase: Toluene (100%) or Hexane:DCM gradient.

Why Toluene? Aromatic solvents like Toluene often provide better separation factors (


) for aromatic isomers than Hexane/EtOAc because of 

-

interactions with the benzene rings of your analyte.

Visualization: Most fluorinated benzaldehydes are UV active. Use 254 nm. Note: The 2-Fluoro isomer (ortho) often elutes faster (lower polarity) than the 4-Fluoro isomer (para) because the aldehyde carbonyl can hydrogen bond/dipole-interact with the ortho-fluorine, reducing its interaction with the silica.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use distillation to separate the isomers? A: Not recommended. The boiling point difference between 2-Fluoro-3,4-dimethyl and 4-Fluoro-2,3-dimethyl isomers is likely <5°C. To achieve separation, you would need a spinning band distillation column with >50 theoretical plates. Thermal degradation (oxidation to benzoic acid) is a high risk at these temperatures.

Q2: I see a new spot on TLC after Bisulfite treatment. What happened? A: You likely oxidized the aldehyde to the Benzoic Acid derivative.

  • Cause: Exposure to air during the basic regeneration step (pH > 10).

  • Prevention:[4] Perform the regeneration step under a Nitrogen atmosphere and work quickly. Use NaHCO₃ (milder base) instead of NaOH if possible.

Q3: How do I confirm which isomer I have without an authentic standard? A: Use 1H-NMR Spectroscopy .

  • Coupling Constants (

    
     values):  Look at the aromatic protons.
    
    • 2-Fluoro-3,4-dimethyl: The proton at C6 is ortho to Fluorine. It will show a large

      
       coupling (approx. 7–10 Hz) in addition to any meta-coupling.
      
    • 4-Fluoro-2,3-dimethyl: The protons are at C5 and C6. C5 is ortho to Fluorine (

      
       ~7–10 Hz). C6 is meta to Fluorine (
      
      
      
      ~5–6 Hz).
    • NOE (Nuclear Overhauser Effect): Irradiate the aldehyde proton. If you see enhancement of a Methyl group, the aldehyde is adjacent to a methyl (likely the 4-Fluoro isomer). If you see enhancement of an aromatic proton, it is likely the 2-Fluoro isomer (assuming C6-H is adjacent).

References

  • BenchChem Technical Support. (2025).[1][3][5][6] Aldehyde Purification via Bisulfite Adducts: Protocols and Solvent Effects. Retrieved from .

  • Royal Society of Chemistry. (2018). The role of ortho, meta, para isomerism in measured solid state vapour pressures. Retrieved from .

  • National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from .

  • Sigma-Aldrich. (2024). Product Specification: 3,4-Dimethylbenzaldehyde Physical Properties. Retrieved from .

  • PubChem. (2024). Compound Summary: 3,4-Dimethylbenzaldehyde.[7][8][9][10] Retrieved from .

Sources

Technical Support Center: Optimizing Formylation of 1-Fluoro-2,3-Dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formylation of 1-fluoro-2,3-dimethylbenzene (3-fluoro-o-xylene) presents a classic electrophilic aromatic substitution challenge: balancing the deactivating inductive effect of fluorine against the activating resonance of the methyl groups, while managing steric hindrance at the ortho positions.[1][2]

While the Vilsmeier-Haack reaction is common, it often stalls with fluorinated substrates due to insufficient electrophilicity. This guide prioritizes the Rieche Formylation (


 / Dichloromethyl methyl ether) as the superior protocol for high-yield synthesis of 4-fluoro-2,3-dimethylbenzaldehyde , offering a robust alternative to gas-phase Gattermann-Koch or low-conversion Vilsmeier methods.[1]

Module 1: Diagnostic Troubleshooting (FAQs)

Q1: "My reaction turns black/tarry immediately upon adding the catalyst. What is happening?"

Diagnosis: Uncontrolled Exotherm / Lewis Acid Decomposition. Root Cause:


 is extremely moisture-sensitive and generates massive heat upon complexation.[1] If added too quickly or above 0°C, it polymerizes the electron-rich xylene substrate.
Corrective Action: 
  • Cryogenic Addition: Cool the substrate/DCM mixture to -10°C or -20°C before adding

    
    .
    
  • Dilution: Dilute

    
     in dry Dichloromethane (DCM) before addition, rather than adding neat.
    
  • Rate: Addition should take >30 minutes on a 10g scale.

Q2: "I am seeing a mixture of isomers (4-fluoro- vs. 6-fluoro-). How do I direct the formyl group?"

Diagnosis: Kinetic vs. Thermodynamic Control Failure. The Chemistry:

  • Position 4 (Target): Para to Fluorine, Ortho to Methyl(3). Activated by F-resonance and Me-induction.[1]

  • Position 6 (Impurity): Ortho to Fluorine, Para to Methyl(3). Often favored by the strong para-directing ability of the methyl group. Corrective Action:

  • Steric Bulk: The Rieche intermediate is bulky. Lowering the temperature to -78°C during the addition of Dichloromethyl methyl ether (DCME) favors the less sterically hindered position (Position 4 is crowded by the C3-Methyl, but Position 6 is crowded by the C1-Fluorine).[1]

  • Note: If 6-isomer persists, recrystallization in hexane/EtOAc is usually required as chromatography is difficult for these isomers.

Q3: "The conversion stalls at 60%. Adding more catalyst doesn't help."

Diagnosis: Reagent Quality (DCME Hydrolysis). Root Cause: Dichloromethyl methyl ether (DCME) degrades into methyl formate and HCl if exposed to moisture. Old DCME is essentially non-reactive. Corrective Action:

  • Titrate/Distill: Distill your DCME prior to use if the bottle has been open >1 month.

  • Stoichiometry: Increase

    
     to 2.2 equivalents. The first equivalent complexes with the fluorine and potential moisture; the second drives the reaction.
    

Module 2: Decision Logic & Workflow

The following diagram illustrates the critical decision points for selecting the correct formylation pathway based on your lab's capabilities and current failure modes.

FormylationLogic Start Start: 1-Fluoro-2,3-dimethylbenzene CheckMethod Current Method? Start->CheckMethod Vilsmeier Vilsmeier-Haack (POCl3 / DMF) CheckMethod->Vilsmeier Rieche Rieche Formylation (TiCl4 / DCME) CheckMethod->Rieche Issue1 Issue: Low Yield (<40%) Vilsmeier->Issue1 Substrate Deactivated Issue2 Issue: Regio-isomers Rieche->Issue2 High Reactivity Solution1 Switch to Rieche (Higher Electrophilicity) Issue1->Solution1 Solution2 Lower Temp (-78°C) Slow Addition Issue2->Solution2 Workup Workup: Ice/Water Quench (Hydrolysis of Acetal) Solution1->Workup Solution2->Workup Product Target: 4-Fluoro-2,3-dimethylbenzaldehyde Workup->Product

Figure 1: Decision tree for optimizing reaction conditions based on observed failure modes.

Module 3: Optimized Experimental Protocol (Rieche Method)

This protocol is calibrated for the synthesis of 4-fluoro-2,3-dimethylbenzaldehyde .[1][2]

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Quality Attribute
1-Fluoro-2,3-dimethylbenzene 1.0SubstrateDry (Karl Fischer <0.1%)

(1M in DCM)
2.2Lewis AcidFreshly opened/titrated. Yellow/Clear.[1][3] If cloudy/white, discard.
Dichloromethyl methyl ether (DCME) 1.2Formyl SourceColorless. If slightly pink, distill.
Dichloromethane (DCM) SolventSolventAnhydrous, Oxygen-free.
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a nitrogen inlet, addition funnel, and internal temperature probe.

  • Solvation: Charge substrate (1.0 eq) and anhydrous DCM (10 mL per gram of substrate). Cool to -10°C (Ice/Salt bath).

  • Catalyst Addition (Crucial): Add

    
     (2.2 eq) dropwise via addition funnel.
    
    • Control: Maintain internal temperature < 0°C.[4]

    • Observation: Solution will turn dark red/brown. Stir for 15 mins.

  • Electrophile Addition: Add DCME (1.2 eq) dropwise over 20–30 minutes.

    • Optimization: For maximum regioselectivity, cool to -78°C (Dry ice/Acetone) for this step, then allow to warm slowly.

  • Reaction: Allow mixture to warm to Room Temperature (25°C) and stir for 2–4 hours.

    • Monitor: TLC (Hexane/EtOAc 9:1). Look for the disappearance of the non-polar xylene spot.

  • Quench (The "Emulsion Killer"):

    • Cool back to 0°C.

    • Pour the reaction mixture slowly into a beaker of crushed ice/water with vigorous stirring.

    • Wait: Stir for 30 mins to ensure complete hydrolysis of the intermediate acetal to the aldehyde.

  • Extraction: Extract with DCM (3x). Wash combined organics with Brine, then

    
     (aq).[5] Dry over 
    
    
    
    .

Module 4: Comparative Data (Method Selection)

Why choose Rieche over Vilsmeier?

FeatureVilsmeier-Haack (

/DMF)
Rieche (

/DCME)
Electrophile Species Chloroiminium ion (Weak)Alkoxy-carbenium ion (Strong)
Substrate Tolerance Requires e- rich rings (phenols, anilines)Works on deactivated/neutral rings (fluoroxylenes)
Typical Yield (This Substrate) 20–45%75–92%
Reaction Time 12–24 Hours (often reflux)2–4 Hours (0°C to RT)
Safety Profile Thermal runaway risk at refluxMoisture sensitive (

fumes)

References

  • BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of 4-Fluoro-2,3-dimethylbenzaldehyde. Retrieved from [1]

  • Rieche, A., Gross, H., & Höft, E. (1960).[6] "Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern". Chemische Berichte, 93(1), 88–94.[6]

  • Garcia, O., et al. (2003).[6] "o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4". Tetrahedron Letters, 44(27), 4961–4963.[6] [1]

  • ScienceMadness Discussion. (2012). Less common formylation: Rieche vs Vilsmeier. Retrieved from [1]

Sources

separating 2-Fluoro-3,4-dimethylbenzaldehyde from 4-Fluoro-2,3-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isomer Separation Guide

Topic: Separating 2-Fluoro-3,4-dimethylbenzaldehyde from 4-Fluoro-2,3-dimethylbenzaldehyde

Introduction for Researchers

The separation of constitutional isomers like 2-Fluoro-3,4-dimethylbenzaldehyde and 4-Fluoro-2,3-dimethylbenzaldehyde presents a significant, yet common, challenge in synthetic chemistry. Due to their identical molecular weight and similar functional groups, their physicochemical properties can be remarkably close, making purification by standard methods like distillation or crystallization non-trivial. This guide provides a comprehensive, experience-based framework for developing a robust separation strategy. We will explore the primary analytical and preparative techniques, offering not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your specific separation.

Frequently Asked Questions (FAQs)

Q1: Why are these two isomers so difficult to separate?

A1: 2-Fluoro-3,4-dimethylbenzaldehyde and 4-Fluoro-2,3-dimethylbenzaldehyde are constitutional isomers, meaning they have the same chemical formula (C₉H₉FO) but different connectivity of atoms on the aromatic ring. This leads to very similar properties such as polarity, molecular size, and intermolecular forces, which govern their behavior in chromatographic and crystallization systems. Their boiling points are also likely to be very close, making separation by simple distillation inefficient.

Q2: What is the most promising technique for separating these isomers on a preparative scale?

A2: For preparative scale, flash column chromatography is often the most effective starting point. While challenging, the subtle differences in dipole moment and steric hindrance between the two isomers can be exploited with a carefully selected stationary and mobile phase. Gas chromatography can also be used for preparative separations if a suitable system is available.

Q3: How can I quickly check the purity of my fractions during separation?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid, qualitative monitoring of your fractions. It is crucial to develop a TLC method that shows some separation between the two isomers before attempting a large-scale column. For more precise quantitative analysis of fraction purity, Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the recommended method.

Q4: Can I use fractional crystallization?

A4: Fractional crystallization is a possibility if a solvent can be found in which the two isomers have significantly different solubilities at a given temperature. However, this is often a matter of trial and error. Given the structural similarity, finding such a solvent can be challenging. A systematic solvent screening is necessary to determine feasibility.

Physicochemical Property Analysis

A direct comparison of the physicochemical properties of these two specific isomers is not extensively documented. However, by analyzing data from structurally similar compounds, we can estimate their properties and devise a separation strategy.

Property2-Fluoro-3,4-dimethylbenzaldehyde (Estimate)4-Fluoro-2,3-dimethylbenzaldehyde (Estimate)Rationale & Implications for Separation
Molecular Weight 152.17 g/mol 152.17 g/mol [1][2]Identical molecular weights mean that separation must be based on differences in physical properties, not mass.
Boiling Point (°C) ~220-230~210-220The boiling point of 3,4-dimethylbenzaldehyde is 226 °C, while that of 2,3-dimethylbenzaldehyde is significantly lower (boiling point of 86-88 °C at 10 mmHg)[3]. The addition of fluorine will likely lower the boiling point slightly. A difference of 5-10 °C may exist, making fractional distillation challenging but potentially feasible with a highly efficient column.
Dipole Moment Likely differentLikely differentThe position of the electronegative fluorine and the electron-donating methyl groups will result in different net molecular dipole moments. This difference is the key to achieving separation via chromatography.
Solubility Expected to be soluble in common organic solvents like hexanes, ethyl acetate, dichloromethane, and acetone.Expected to be soluble in common organic solvents like hexanes, ethyl acetate, dichloromethane, and acetone.The goal for crystallization is to find a solvent where the solubilities are significantly different. For chromatography, understanding solubility is key to sample preparation and choosing the mobile phase.

Workflow for Separation Strategy Development

Separation_Strategy cluster_analytical Analytical Scale Method Development cluster_prep Preparative Scale Separation TLC TLC Method Development GC GC Method Development TLC->GC Quantitative Analysis Flash_Chrom Flash Column Chromatography TLC->Flash_Chrom Guide for Prep HPLC HPLC Method Development GC->HPLC Alternative Method Prep_GC Preparative GC GC->Prep_GC Scale-up Decision Separation Achieved? Flash_Chrom->Decision Prep_GC->Decision Frac_Dist Fractional Distillation Frac_Dist->Decision Frac_Cryst Fractional Crystallization Frac_Cryst->Decision Start Mixture of Isomers Start->TLC Initial Screening Start->Frac_Dist If BP difference >10°C Start->Frac_Cryst If differential solubility found Decision->GC No, Re-optimize Analytical End Pure Isomers Decision->End Yes

Caption: Workflow for developing a separation strategy.

Troubleshooting Guide

Issue 1: The isomers are not separating on TLC.

  • Cause: The solvent system is not providing enough selectivity. The polarity of the mobile phase may be too high or too low.

  • Solution:

    • Systematically vary the solvent ratio: Prepare several TLC chambers with varying ratios of a non-polar solvent (e.g., hexanes or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). Start with a very low percentage of the polar solvent (e.g., 2-5%) and gradually increase it.

    • Try a different solvent system: If hexanes/ethyl acetate doesn't work, try a system with a different selectivity, such as dichloromethane/methanol or toluene/acetone.

Issue 2: The peaks are co-eluting in Gas Chromatography (GC).

  • Cause: The GC column is not providing sufficient resolution. The temperature program may not be optimal.

  • Solution:

    • Change the stationary phase: This is the most critical factor. For positional isomers like these, a standard non-polar column (e.g., DB-5) may not be sufficient. Switch to a more polar column, such as one with a polyethylene glycol (wax) stationary phase, or a column specifically designed for isomer separations, like one containing a cyclodextrin derivative.[4]

    • Optimize the temperature program: Decrease the ramp rate of the oven temperature. A slower ramp will increase the time the analytes spend interacting with the stationary phase, which can improve resolution.

    • Increase column length: A longer column provides more theoretical plates and can enhance separation.

Issue 3: I am getting poor recovery from my flash chromatography column.

  • Cause: The compound may be irreversibly adsorbing to the silica gel, or it may be degrading on the column. Benzaldehydes can be susceptible to oxidation.

  • Solution:

    • Deactivate the silica gel: Prepare a slurry of silica gel in your mobile phase and add 1-2% triethylamine. This will cap the acidic silanol groups on the silica surface and can prevent degradation of sensitive aldehydes.

    • Use a different stationary phase: Consider using alumina (neutral or basic) or a bonded-phase silica like diol or cyano.

    • Work quickly: Do not let the purified compound sit in solution for extended periods. Rotary evaporate the fractions as soon as they are collected.

Issue 4: My compound is "oiling out" during crystallization instead of forming crystals.

  • Cause: The solution is supersaturated, and the compound is coming out of solution too quickly for an ordered crystal lattice to form. The chosen solvent may also be a poor choice.

  • Solution:

    • Slow down the cooling process: Allow the hot solution to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.

    • Use a co-solvent system: Dissolve the compound in a "good" solvent (one in which it is very soluble) and then slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes turbid. Then, add a small amount of the good solvent to redissolve the solid and allow it to cool slowly.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Troubleshooting_Logic cluster_TLC TLC Issues cluster_GC GC Issues cluster_Cryst Crystallization Issues TLC_NoSep No Separation TLC_Sol1 Vary Solvent Ratio TLC_NoSep->TLC_Sol1 TLC_Sol2 Change Solvent System TLC_Sol1->TLC_Sol2 GC_CoElute Co-eluting Peaks GC_Sol1 Change Stationary Phase (e.g., Wax or Cyclodextrin) GC_CoElute->GC_Sol1 GC_Sol2 Optimize Temp Program (slower ramp) GC_Sol1->GC_Sol2 Cryst_Oil Oiling Out Cryst_Sol1 Slow Cooling Cryst_Oil->Cryst_Sol1 Cryst_Sol2 Use Co-solvent System Cryst_Sol1->Cryst_Sol2 Cryst_Sol3 Scratch Flask / Seed Cryst_Sol2->Cryst_Sol3

Caption: Troubleshooting logic for common separation issues.

Experimental Protocols: Method Development

Protocol 1: Gas Chromatography (GC) Method Development

This protocol is designed as a starting point for developing an analytical method to resolve the two isomers.

  • Instrumentation:

    • Gas Chromatograph with Flame Ionization Detector (FID).

    • Column: Agilent CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness) or equivalent cyclodextrin-based column is highly recommended for isomer separation.[4] Alternatively, a high-polarity wax column (e.g., DB-WAX) can be used.

    • Carrier Gas: Helium or Hydrogen.

  • Sample Preparation:

    • Prepare a stock solution of the isomer mixture at approximately 1 mg/mL in dichloromethane or ethyl acetate.

    • Create a dilution of this stock to ~100 µg/mL for initial injections.

  • GC Conditions (Starting Point):

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas Flow: Constant flow, 1.0 mL/min (for Helium).

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (adjust as needed based on peak response).

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 200 °C.

      • Hold: Hold at 200 °C for 5 minutes.

  • Optimization:

    • If peaks are co-eluting, decrease the temperature ramp rate to 2 °C/min to increase the interaction time with the stationary phase.

    • Adjust the initial oven temperature. A lower starting temperature can improve the separation of more volatile components.

    • If resolution is still poor, a different stationary phase is likely required. Phenyl- or PFP-based columns can also provide alternative selectivity.[5]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method Development

This protocol outlines a strategy for separating the isomers using reversed-phase HPLC.

  • Instrumentation:

    • HPLC system with UV detector.

    • Column: A column with a phenyl-based stationary phase (e.g., Phenyl-Hexyl) is a good first choice to exploit potential π-π interactions.[5]

    • Detection Wavelength: 254 nm (or determine the λmax by running a UV scan).

  • Sample Preparation:

    • Dissolve the isomer mixture in the mobile phase at a concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Starting Point):

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • Start at 50% B.

      • Linear gradient to 95% B over 20 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 50% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Optimization:

    • If separation is poor, try changing the organic modifier (Mobile Phase B) to methanol. The different selectivity of methanol can sometimes resolve closely eluting peaks.

    • Run an isocratic hold at various percentages of the organic modifier to fine-tune the separation.

    • If reversed-phase is unsuccessful, normal-phase chromatography on a silica or cyano column with a mobile phase like hexanes/ethyl acetate could be effective.[6]

References

  • BenchChem. (2025).
  • Agilent. (2011). High resolution separation of xylene isomers. [Link]

  • Agilent Technologies, Inc. (2011). Aromatic hydrocarbons, C6-C8 High resolution separation of xylene isomers. [Link]

  • Chromatography Forum. (2004). Separation of m-xylene and p-xylene?[Link]

  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]

  • Chromatography Forum. (2017). separation of positional isomers. [Link]

  • AOBChem. 2-Fluoro-3,4-dimethylbenzaldehyde. [Link]

  • Pharmaffiliates. 4-Fluoro-2,3-dimethylbenzaldehyde. [Link]

  • The Good Scents Company. 3,4-dimethyl benzaldehyde. [Link]

Sources

Validation & Comparative

Technical Comparison: Structural Elucidation of Fluorinated Benzaldehyde Intermediates via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 2-Fluoro-3,4-dimethylbenzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Introduction

In medicinal chemistry, the strategic introduction of fluorine into aromatic scaffolds is a ubiquitous tactic to modulate metabolic stability (bioisosterism) and lipophilicity.[1] However, for synthetic chemists verifying intermediate purity, the


 nucleus introduces complexity into 

NMR spectra due to heteronuclear spin-spin coupling (

).[1]

This guide provides a comparative analysis of 2-Fluoro-3,4-dimethylbenzaldehyde (CAS: 119376-70-2) against its non-fluorinated analog, 3,4-Dimethylbenzaldehyde .[1][2] We dissect the spectral "fingerprint" changes—specifically the splitting patterns induced by the ortho-fluorine atom—to provide a robust protocol for structural verification.[2]

Part 1: Experimental Workflow & Methodology

To ensure reproducible spectral resolution of small coupling constants (


), the following acquisition parameters are recommended.
1. Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    to prevent viscosity-induced line broadening, which can obscure fine hyperfine splitting (e.g.,
    
    
    ).[1]
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations may cause stacking effects, shifting aromatic signals.[1][2]

  • Reference: Tetramethylsilane (TMS, 0.00 ppm) or residual

    
     (7.26 ppm).[1]
    
2. Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: Standard zg30 (30° pulse angle) to maximize signal-to-noise ratio.

  • Spectral Width (SW): 14 ppm (to capture the downfield aldehyde peak at ~10.2 ppm).[2]

  • Acquisition Time (AQ):

    
     seconds.[2] Critical: Sufficient AQ is required to resolve small 
    
    
    
    couplings (
    
    
    AQ).[1]
  • Number of Scans (NS): 16–32.[2]

Part 2: Comparative Spectral Analysis

The introduction of a fluorine atom at the C2 position drastically alters the multiplicity of the proton signals compared to the control (3,4-dimethylbenzaldehyde).[1]

Table 1: Chemical Shift & Multiplicity Comparison (

)
Proton AssignmentControl: 3,4-DimethylbenzaldehydeTarget: 2-Fluoro-3,4-dimethylbenzaldehydeStructural Logic & Coupling Analysis
-CHO (Aldehyde) 10.0 ppm (Singlet)~10.2 ppm (Doublet or Broad Singlet)Deshielding: Ortho-F pulls electron density.[2] Coupling:

. Often appears as a broadened singlet unless resolution is high.[2]
Ar-H (C6) 7.60 ppm (Singlet/Doublet*)7.65 - 7.75 ppm (Doublet of Doublets)Key Identifier. Control: Couples only with H5 (

).[1][2] Target: Couples with H5 (

) AND meta-F (

).
Ar-H (C5) 7.25 ppm (Doublet)~7.00 - 7.10 ppm (Doublet)Shielding: Para-F effect is minimal.[2] Coupling: Ortho to H6 (

). Para-F coupling (

) is usually negligible.[1]
-CH3 (C3) 2.32 ppm (Singlet)~2.30 ppm (Doublet)Diagnostic Split. This methyl group is ortho to Fluorine.[2] Expect

.[1]
-CH3 (C4) 2.32 ppm (Singlet)~2.35 ppm (Singlet)This methyl is meta to Fluorine.[1][2] Coupling is usually too small to resolve.[2]

*Note: In the control, H2 and H6 often overlap or show meta-coupling (


).[1] In the target, H2 is replaced by F.[1]
Part 3: Deep Dive - The "Fluorine Splitting" Effect

Understanding the


-coupling pathways is essential for distinguishing this isomer from others (e.g., 4-fluoro-2,3-dimethyl...).[1]
1. The Aromatic Region (H6 vs H5)
  • H6 (The "dd" Signal): Located at C6, this proton is ortho to the carbonyl (deshielding it to >7.6 ppm) and meta to the fluorine at C2.[1]

    • Mechanism: It experiences a strong

      
       (~8 Hz) from H5 and a medium 
      
      
      
      (~7 Hz) from F2.[1]
    • Result: A distinct Doublet of Doublets (dd) .

  • H5 (The "d" Signal): Located at C5, ortho to the C4-Methyl.

    • Mechanism: It is para to the fluorine.[2] In aromatic rings, para-fluorine coupling (

      
      ) is typically < 1 Hz and often unobserved.[1]
      
    • Result: A clean Doublet (d) (split only by H6).

2. The Methyl Region (Differentiation)

In the non-fluorinated control, the two methyl groups often appear as two singlets or a single overlapping peak.[1] In the 2-Fluoro analog:

  • The C3-Methyl is spatially proximate (ortho) to the fluorine.[2] Through-space or 4-bond coupling splits this into a doublet (

    
    ).[2]
    
  • The C4-Methyl remains a singlet .[2]

  • Observation: You will see one singlet and one doublet in the aliphatic region (2.2–2.4 ppm).[2]

Part 4: Structural Assignment Logic (Visualization)

The following diagram illustrates the decision tree for verifying the 2-Fluoro-3,4-dimethylbenzaldehyde structure from a raw NMR spectrum.

NMR_Logic_Flow Start Raw 1H NMR Spectrum (CDCl3) Check_Aldehyde Step 1: Inspect ~10.2 ppm Is there a signal? Start->Check_Aldehyde Aldehyde_Decision Signal Present (Likely broadened/doublet) Check_Aldehyde->Aldehyde_Decision Yes Check_Aromatic Step 2: Inspect 7.0 - 7.8 ppm Look for H6 splitting Aldehyde_Decision->Check_Aromatic Aromatic_Pattern Pattern Found: 1x Doublet (H5) 1x Doublet of Doublets (H6) Check_Aromatic->Aromatic_Pattern dd observed Wrong_Isomer STOP: Check for Isomers (e.g., 4-Fluoro or 6-Fluoro) Check_Aromatic->Wrong_Isomer Only singlets/doublets Check_Methyl Step 3: Inspect 2.2 - 2.4 ppm Check Methyl Multiplicity Aromatic_Pattern->Check_Methyl Methyl_Result Result: 1x Singlet (C4-Me) 1x Doublet (C3-Me, J~2Hz) Check_Methyl->Methyl_Result Split Me observed Check_Methyl->Wrong_Isomer 2x Singlets Final_Validation CONFIRMED STRUCTURE: 2-Fluoro-3,4-dimethylbenzaldehyde Methyl_Result->Final_Validation

Caption: Logical workflow for distinguishing the 2-Fluoro isomer using specific H-F coupling patterns in aromatic and aliphatic regions.

Part 5: References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Standard reference for H-F coupling constants).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22278, 3,4-Dimethylbenzaldehyde. Retrieved from .[1][2]

  • Sigma-Aldrich. Product Specification: 2-Fluoro-3,4-dimethylbenzaldehyde.[2] Retrieved from .[1][2]

  • Dolbier, W. R. (2009).[2] Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Source for substituent effects on chemical shifts).[2]

Sources

Comparative IR Spectroscopy Guide: 2-Fluoro-3,4-dimethylbenzaldehyde Carbonyl Characterization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes theoretical principles with comparative spectral data to characterize the carbonyl stretching frequency of 2-Fluoro-3,4-dimethylbenzaldehyde.

Executive Summary & Technical Rationale

In the development of fluorinated bioactive molecules, the precise characterization of the carbonyl (


) moiety is critical. For 2-Fluoro-3,4-dimethylbenzaldehyde , the carbonyl stretching frequency is not merely a static value; it is the vector sum of competing electronic effects: the ortho-fluoro field effect  (blue shift) and the methyl electron-donating effect  (red shift).

This guide provides a comparative framework to distinguish this compound from its non-fluorinated and non-methylated analogs. By analyzing the interplay between inductive withdrawal and resonance donation, we establish a validated spectral window for identification.

The Mechanistic "Tug-of-War"
  • Ortho-Fluoro Effect (+

    
    ):  The fluorine atom at the C2 position exerts a strong inductive effect (
    
    
    
    ) and a through-space field effect. This withdraws electron density from the carbonyl carbon, increasing the
    
    
    bond order and shifting the absorption to a higher wavenumber (Blue Shift).
  • 3,4-Dimethyl Effect (-

    
    ):  The methyl groups at C3 and C4 act as weak electron-donating groups (EDGs) via hyperconjugation. This increases electron density into the aromatic ring and the carbonyl antibonding orbitals, lowering the bond order and shifting absorption to a lower wavenumber  (Red Shift).
    

Comparative Spectral Analysis

The following table synthesizes experimental baseline data with calculated shifts to define the target identification window.

Table 1: Comparative Carbonyl (


) Stretching Frequencies 
CompoundStructure

Frequency (cm⁻¹)
Shift DirectionMechanistic Driver
Benzaldehyde (Ref)Unsubstituted1702 ± 2 BaselineStandard conjugation.
4-Methylbenzaldehyde Para-Methyl1699 ± 2 Red Shift (

)
+I effect of Methyl reduces bond order.
3,4-Dimethylbenzaldehyde Di-Methyl1696 ± 3 Red Shift (

)
Additive EDG effect increases single-bond character.
2-Fluorobenzaldehyde Ortho-Fluoro1712 ± 3 Blue Shift (

)
Ortho-F inductive/field effect dominates resonance.
2-Fluoro-3,4-dimethylbenzaldehyde Target 1706 - 1712 Net Slight Blue F-effect dominates but is dampened by Methyls.

Note on Phase: Values represent liquid film (neat) or concentrated solution (CCl₄/CHCl₃). Solid-state (KBr) spectra may show slight variations (±2-5 cm⁻¹) due to crystal lattice packing forces.

Interpretation of the Target Window (1706–1712 cm⁻¹)

The target compound's signal is distinct. It will appear at a higher frequency than the 3,4-dimethyl analog (due to the fluorine) but likely slightly lower than pure 2-fluorobenzaldehyde (due to the methyl damping).

  • Diagnostic Check: If your peak is <1700 cm⁻¹, suspect the absence of Fluorine (or presence of impurities like 3,4-dimethylbenzaldehyde).

  • Diagnostic Check: If your peak is >1715 cm⁻¹, suspect loss of conjugation (e.g., oxidation to acid fluoride or non-planar distortion).

Structural Logic & Signaling Pathway

The following diagram illustrates the logical flow of substituent effects determining the final IR peak location.

IR_Shift_Logic cluster_0 Competing Electronic Effects Base Benzaldehyde Core (1702 cm⁻¹) OrthoF Ortho-Fluoro Effect (Inductive -I / Field Effect) Base->OrthoF +10-15 cm⁻¹ (Blue Shift) Methyls 3,4-Dimethyl Effect (Hyperconjugation +R) Base->Methyls -4-6 cm⁻¹ (Red Shift) Target Target: 2-Fluoro-3,4-dimethyl Result: ~1708 cm⁻¹ OrthoF->Target Dominant Vector Methyls->Target Damping Vector

Caption: Logical summation of electronic vectors affecting the carbonyl stretching frequency.

Experimental Protocol: Validated Acquisition

To ensure reproducibility and match the comparative data above, follow this standardized FTIR acquisition protocol. This method minimizes artifacts from atmospheric water or inconsistent sample path lengths.

Method: Attenuated Total Reflectance (ATR) - Neat Liquid/Solid

Preferred for speed and consistency in drug discovery environments.

  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Single bounce).

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans (to improve Signal-to-Noise).

    • Range: 4000–600 cm⁻¹.

  • Background Acquisition:

    • Clean crystal with Isopropanol. Ensure it is dry.

    • Acquire air background. Critical: Verify no CO₂ doublet at 2350 cm⁻¹.

  • Sample Application:

    • If Liquid: Place 10 µL of neat 2-Fluoro-3,4-dimethylbenzaldehyde on the crystal center.

    • If Solid (Low MP): Place 2-5 mg on the crystal. Apply pressure using the anvil until the absorbance of the strongest peak is between 0.5 and 1.0 A.U. (Avoid over-pressure which can shift peaks).

  • Data Processing:

    • Apply ATR Correction (if comparing to transmission library data).

    • Baseline correct (Rubberband method preferred).

    • Pick peak at maximum intensity in the 1680–1730 cm⁻¹ region.

Workflow Diagram

Experimental_Workflow Start Start: Sample Prep Clean Clean ATR Crystal (Isopropanol) Start->Clean Background Acquire Background (Air, 4 cm⁻¹) Clean->Background Load Load Sample (10µL or 2mg) Background->Load Scan Acquire Spectrum (16-32 Scans) Load->Scan Process Post-Process (ATR Correction + Peak Pick) Scan->Process Decision Peak Analysis (1680-1730 cm⁻¹ region) Process->Decision Decision->Clean Peak <1700 or >1720 (Re-evaluate/Repurify) Result Validation Decision->Result Peak 1706-1712 (Confirmed)

Caption: Step-by-step FTIR acquisition workflow for consistent spectral validation.

References

  • National Institute of Standards and Technology (NIST). (2024). Benzaldehyde, 3,4-dimethyl- IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (2025).[1][2] Compound Summary: 2-Fluoro-4-methylbenzaldehyde.[3][4][5] National Library of Medicine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Exner, O., & Boček, K. (1972). Inductive and Resonance Effects in Substituted Benzaldehydes. Collection of Czechoslovak Chemical Communications.

Sources

A Comparative Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Pattern of 2-Fluoro-3,4-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel aromatic compounds is paramount. 2-Fluoro-3,4-dimethylbenzaldehyde (C₉H₉FO, Molecular Weight: 152.16 g/mol ) is a substituted benzaldehyde derivative whose utility as a synthetic building block is growing.[1] Its unique combination of an electron-withdrawing fluorine atom and electron-donating methyl groups on the aromatic ring creates a distinct electronic environment that influences its reactivity and, consequently, its fragmentation behavior under electron ionization (EI) in a mass spectrometer.

This guide provides an in-depth analysis of the predicted GC-MS fragmentation pattern of 2-Fluoro-3,4-dimethylbenzaldehyde. As no definitive published spectrum for this specific isomer is readily available, this analysis is built upon the foundational principles of mass spectrometry and a comparative study of its structural analogs: benzaldehyde and 3,4-dimethylbenzaldehyde.[2][3] We will explore the causal relationships between the molecule's structure and its fragmentation ions, compare GC-MS with alternative analytical techniques for its characterization, and provide a robust experimental protocol for its analysis.

Predicted Electron Ionization Fragmentation Pathway

Under standard 70 eV electron ionization, 2-Fluoro-3,4-dimethylbenzaldehyde is expected to produce a distinct mass spectrum characterized by fragmentation pathways common to aromatic aldehydes, with specific modifications influenced by its fluoro and dimethyl substituents.[4][5] The initial ionization event involves the removal of an electron, typically from the oxygen lone pair or the aromatic pi-system, to form the molecular ion ([M]⁺•) at a mass-to-charge ratio (m/z) of 152.

The primary fragmentation pathways are predicted as follows:

  • Loss of a Hydrogen Radical ([M-1]⁺): A highly characteristic fragmentation for aldehydes is the cleavage of the aldehydic C-H bond, resulting in a very stable acylium ion.[5][6] This is often one of the most abundant ions in the spectrum. For the target molecule, this would yield a prominent peak at m/z 151 .

  • Loss of the Formyl Radical ([M-29]⁺): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of a formyl radical (•CHO).[2][7] This pathway generates the 2-fluoro-3,4-dimethylphenyl cation at m/z 123 .

  • Loss of Carbon Monoxide from the [M-1]⁺ Ion: The [M-1]⁺ acylium ion can subsequently lose a neutral molecule of carbon monoxide (CO), a common fragmentation route for aromatic aldehydes.[7] This process ([M-1-28]⁺) also leads to the formation of the ion at m/z 123 . The convergence of two pathways on this ion is expected to enhance its relative abundance.

  • Loss of a Methyl Radical ([M-15]⁺): The presence of methyl groups allows for the loss of a methyl radical (•CH₃), likely through cleavage of a benzylic-type bond after rearrangement, to form an ion at m/z 137 .

  • Loss of Fluorine or Hydrofluoric Acid: While the C-F bond is strong, fragmentation involving fluorine can occur. The loss of a fluorine radical (•F) from the molecular ion would produce an ion at m/z 133 . A loss of neutral hydrofluoric acid (HF) is also possible, which would result in a fragment at m/z 132 ([M-20]⁺).[8] These fragments are generally of lower abundance compared to the primary aldehyde fragmentations.

The logical flow of these fragmentation events is visualized in the diagram below.

G M [C₉H₉FO]⁺• m/z 152 Molecular Ion M_minus_1 [M-H]⁺ m/z 151 M->M_minus_1 - •H M_minus_29 [M-CHO]⁺ m/z 123 M->M_minus_29 - •CHO M_minus_15 [M-CH₃]⁺ m/z 137 M->M_minus_15 - •CH₃ M_minus_19 [M-F]⁺ m/z 133 M->M_minus_19 - •F M_minus_1->M_minus_29 - CO

Caption: Predicted EI fragmentation pathway for 2-Fluoro-3,4-dimethylbenzaldehyde.

Comparative Fragmentation Analysis

To ground our predictions, it is instructive to compare the expected fragmentation of 2-Fluoro-3,4-dimethylbenzaldehyde with its non-fluorinated analog, 3,4-dimethylbenzaldehyde, and the parent compound, benzaldehyde. The influence of the substituents on ion stability and fragmentation routes becomes evident.

Fragment Ion Description Benzaldehyde (m/z) [2]3,4-Dimethylbenzaldehyde (m/z) [3]2-Fluoro-3,4-dimethylbenzaldehyde (Predicted m/z)
[M]⁺• Molecular Ion106134152
[M-1]⁺ Loss of •H105 (Base Peak)133 (High Abundance)151
[M-29]⁺ Loss of •CHO77105123
[M-15]⁺ Loss of •CH₃N/A119137

Analysis of Substituent Effects:

  • Aldehyde Group: Across all three compounds, the loss of a hydrogen radical ([M-1]⁺) and a formyl radical ([M-29]⁺) are dominant and diagnostically crucial fragmentation pathways.[4]

  • Methyl Groups: The addition of two methyl groups in 3,4-dimethylbenzaldehyde introduces the possibility of losing a methyl radical and increases the mass of the core aromatic fragment ions ([M-1]⁺ and [M-29]⁺) by 28 amu compared to benzaldehyde.

  • Fluorine Atom: The introduction of the electronegative fluorine atom in 2-Fluoro-3,4-dimethylbenzaldehyde increases the molecular weight by 18 amu compared to its non-fluorinated analog. While the primary fragmentation is still driven by the aldehyde group, the fluorine atom's presence offers unique, albeit likely lower abundance, fragmentation channels such as the loss of •F or HF.[8] Furthermore, the inductive effect of fluorine can influence the stability of the resulting cations, potentially altering the relative abundances of shared fragment ions compared to the non-fluorinated analog.

Alternative Analytical Techniques

While GC-MS is a powerful tool for the analysis of volatile compounds like 2-Fluoro-3,4-dimethylbenzaldehyde, a comprehensive characterization often involves complementary techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or analysis in complex biological matrices, LC-MS is a viable alternative.[9] Aldehydes can be challenging to retain on standard reversed-phase columns, often necessitating derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to improve chromatographic behavior and ionization efficiency.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structural elucidation. ¹H and ¹³C NMR would confirm the connectivity of the molecule, while ¹⁹F NMR offers a highly sensitive and specific method for confirming the presence and chemical environment of the fluorine atom, a task for which mass spectrometry provides only mass-based evidence.[12]

Feature GC-MS LC-MS NMR Spectroscopy
Principle Separation of volatile compounds in the gas phase followed by mass analysis.[9]Separation of compounds in the liquid phase followed by mass analysis.[9]Analysis of nuclear spin transitions in a magnetic field.
Sample Volatility RequiredNot requiredNot required
Derivatization Not typically required for this analyte.Often required for aldehydes to improve retention and sensitivity.[10]Not required
Structural Info Provides molecular weight and fragmentation pattern (connectivity).Provides molecular weight and fragmentation pattern.Provides definitive atomic connectivity and stereochemistry.
Sensitivity High (ng to pg range)Very high, especially with tandem MS (pg to fg range).[9]Lower (µg to mg range)
Key Advantage Excellent for volatile compound analysis and provides standardized, library-searchable spectra.Broad applicability to non-volatile and thermally labile compounds.Unambiguous structure determination.

Experimental Protocols

A self-validating analytical method requires robust and well-defined protocols. Below are recommended starting procedures for sample preparation and GC-MS analysis.

Protocol 1: Sample Preparation

The objective is to prepare a dilute solution of the analyte in a volatile organic solvent suitable for GC injection.

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of 2-Fluoro-3,4-dimethylbenzaldehyde and dissolve it in 10.0 mL of high-purity dichloromethane or ethyl acetate in a volumetric flask. This creates a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution to a final concentration of approximately 10 µg/mL using the same solvent.

  • Internal Standard (Optional): For quantitative analysis, add an appropriate internal standard (e.g., a deuterated aromatic aldehyde) to the working solution at a known concentration.[9]

  • Transfer: Transfer 1 mL of the final working solution to a 2 mL autosampler vial with a PTFE-lined cap.

Protocol 2: GC-MS Analysis

This method is designed to provide good chromatographic separation and generate a clear mass spectrum.

  • Instrumentation: Agilent Gas Chromatograph (e.g., 7890B) coupled to a Mass Selective Detector (e.g., 5977B).

  • GC Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injection: 1 µL injection volume in splitless mode.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/minute.

    • Hold: Maintain 280°C for 5 minutes.

  • MS Parameters:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.[13]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

    • Acquisition Mode: Full scan from m/z 40 to 400.

The diagram below outlines the general workflow for this analysis.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Weigh Analyte B Dissolve in Solvent A->B C Dilute to Working Conc. B->C D Transfer to Vial C->D E Inject Sample D->E F GC Separation E->F G EI Ionization (70 eV) F->G H Mass Analysis G->H I Detection & Spectrum H->I

Caption: General workflow for the GC-MS analysis of 2-Fluoro-3,4-dimethylbenzaldehyde.

Conclusion

The GC-MS fragmentation pattern of 2-Fluoro-3,4-dimethylbenzaldehyde can be reliably predicted by understanding the fundamental fragmentation mechanisms of aromatic aldehydes and considering the electronic and mass effects of its unique substituents. The spectrum is expected to be dominated by ions at m/z 151 ([M-H]⁺) and m/z 123 ([M-CHO]⁺), with other minor fragments providing additional structural confirmation. By comparing this predicted pattern with known analogs and employing complementary techniques like NMR, researchers can achieve confident identification and characterization of this and other novel fluorinated compounds. The provided protocols offer a robust starting point for developing validated methods in a research or quality control setting.

References

  • Scribd. Aldehyde GC Separation & Mass Spectra. [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. [Link]

  • Wyndham, C. et al. (2020). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 10(11), 449. [Link]

  • Scribd. Fragmentation of BENZALDEHYDE (Maina). [Link]

  • Stashenko, E. E., & Martínez, J. R. (2015). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Journal of Agricultural and Food Chemistry, 63(14), 3606–3614. [Link]

  • Whitman College. GCMS Section 6.11.4 - Fragmentation of Aldehydes. [Link]

  • NIST. Benzaldehyde, 3,4-dimethyl-. NIST Chemistry WebBook, SRD 69. [Link]

  • Shin, H. S. (2014). Sensitive determination of glutaraldehyde in environmental water by derivatization and gas chromatography-mass spectrometry. Analytical Methods, 6(21), 8647-8653. [Link]

  • Whitman College. GC EI and CI Fragmentation and Interpretation of Spectra. [Link]

  • Hameed, A. et al. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Environmental Science & Technology, 57(25), 9294–9303. [Link]

Sources

A Comparative Guide to HPLC Methodologies for Purity Analysis of Fluorinated Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Fluorinated Intermediates

Fluorinated benzaldehydes are indispensable building blocks in modern drug discovery and development. Their unique electronic properties often enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs). However, the synthetic routes to these intermediates can introduce a variety of impurities, including positional isomers, oxidation products, and unreacted starting materials.[1][2] The presence of these impurities, even at trace levels, can compromise reaction yields, introduce downstream separation challenges, and, most critically, lead to the formation of unintended, potentially toxic byproducts in the final API.

Therefore, robust and reliable analytical methods for determining the purity of fluorinated benzaldehydes are not merely a quality control checkpoint; they are a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the entire drug development process. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of a model compound, 4-Fluorobenzaldehyde, and its critical impurities. We will move beyond a simple recitation of parameters to explore the underlying chromatographic principles that dictate method performance, empowering researchers to make informed decisions for their specific analytical challenges.

The Analytical Challenge: Separating Structurally Similar Molecules

The primary challenge in analyzing fluorinated benzaldehydes lies in achieving adequate resolution between the main component and its closely related impurities. Common impurities that must be monitored include:

  • Positional Isomers: Syntheses involving formylation of a fluorinated aromatic ring can often yield mixtures of ortho, meta, and para isomers (e.g., 2-Fluorobenzaldehyde and 3-Fluorobenzaldehyde in a 4-Fluorobenzaldehyde sample).[2] These isomers are often difficult to separate due to their identical mass and similar physicochemical properties.

  • Oxidation Products: The aldehyde functional group is susceptible to oxidation, leading to the formation of the corresponding benzoic acid (e.g., 4-Fluorobenzoic acid).[1][2] This impurity is particularly problematic as its acidic nature can interfere with subsequent synthetic steps, for instance, by quenching basic reagents or catalysts.[2]

  • Related Impurities: Residual starting materials or byproducts from other synthetic routes, such as Benzaldehyde itself, may also be present.[2]

A successful purity method must be "stability-indicating," meaning it can resolve the parent compound from all potential degradation products and process-related impurities.[3] This is typically confirmed through forced degradation studies, where the sample is subjected to stress conditions like acid, base, oxidation, heat, and light to ensure all potential degradants can be separated and detected.[4][5]

Comparative Method Development Strategy

To address this separation challenge, we will compare two reversed-phase HPLC methods with distinct stationary phase selectivities:

  • Method A: The Industry Standard (C18 Column): A traditional C18 (octadecylsilane) column separates analytes primarily based on hydrophobic interactions. It is the most widely used stationary phase in reversed-phase HPLC and serves as our baseline for performance.[6]

  • Method B: Alternative Selectivity (PFP Column): A pentafluorophenyl (PFP) column provides a multi-modal separation mechanism. In addition to hydrophobic interactions, it offers aromatic and dipole-dipole interactions, as well as hydrogen bonding opportunities.[6][7] This alternative selectivity is particularly well-suited for separating halogenated and aromatic compounds, making it a compelling choice for this application.[7]

Experimental and Analytical Workflow

The overall process, from sample preparation to method comparison, follows a structured workflow designed to ensure data integrity and a robust comparison.

HPLC_Workflow cluster_prep 1. Sample & Standard Preparation cluster_hplc 2. HPLC Analysis cluster_analysis 3. Data Evaluation cluster_compare 4. Method Comparison prep_std Prepare Stock Solutions (4-FB, 2-FB, 4-FBA) prep_sample Create System Suitability & Test Samples prep_std->prep_sample method_a Method A: C18 Column prep_sample->method_a Inject method_b Method B: PFP Column prep_sample->method_b Inject data_acq Data Acquisition (Chromatograms) method_a->data_acq method_b->data_acq data_eval Calculate Performance Metrics (Rs, Tf, N) data_acq->data_eval compare Compare Performance Data & Select Optimal Method data_eval->compare

Caption: Workflow for HPLC method comparison.

Detailed Experimental Protocols

These protocols are designed to be self-validating by incorporating a system suitability solution to ensure the chromatographic system is performing adequately before sample analysis.

Instrumentation and Reagents

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Columns:

    • Method A: C18 Column, 250 x 4.6 mm, 5 µm particle size.

    • Method B: PFP Column, 250 x 4.6 mm, 5 µm particle size.

  • Reagents: HPLC-grade acetonitrile (ACN) and water; phosphoric acid (H₃PO₄).

  • Analytes: 4-Fluorobenzaldehyde (4-FB), 2-Fluorobenzaldehyde (2-FB), and 4-Fluorobenzoic Acid (4-FBA) reference standards.

Standard and Sample Preparation

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve approximately 25 mg of each reference standard (4-FB, 2-FB, 4-FBA) in separate 25 mL volumetric flasks with diluent.

  • System Suitability Solution: Prepare a mixed solution containing 100 µg/mL of 4-FB and 10 µg/mL each of 2-FB and 4-FBA in diluent. This solution is used to verify resolution and peak shape.

  • Test Sample: Prepare a solution of the fluorinated benzaldehyde sample to be tested at a concentration of approximately 100 µg/mL in diluent.

Chromatographic Conditions

ParameterMethod A: C18 AnalysisMethod B: PFP Analysis
Mobile Phase A: 0.1% H₃PO₄ in WaterB: AcetonitrileA: 0.1% H₃PO₄ in WaterB: Acetonitrile
Gradient 0-2 min: 40% B2-15 min: 40% to 80% B15-17 min: 80% B17-18 min: 80% to 40% B18-25 min: 40% B0-2 min: 40% B2-15 min: 40% to 80% B15-17 min: 80% B17-18 min: 80% to 40% B18-25 min: 40% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL10 µL

Results and Performance Comparison

The system suitability solution was analyzed using both methods to evaluate their ability to separate the parent compound from its critical impurities. The following table summarizes the key performance metrics.

Table 1: Comparative Chromatographic Performance Data

AnalyteParameterMethod A (C18 Column)Method B (PFP Column)
4-Fluorobenzoic Acid (4-FBA) Retention Time (min)4.85.1
Tailing Factor (Tf)1.11.0
4-Fluorobenzaldehyde (4-FB) Retention Time (min)9.510.2
Tailing Factor (Tf)1.21.1
Theoretical Plates (N)85009200
2-Fluorobenzaldehyde (2-FB) Retention Time (min)9.911.0
Tailing Factor (Tf)1.21.1
Critical Pair 1 (4-FBA / 4-FB) Resolution (Rs)12.113.5
Critical Pair 2 (4-FB / 2-FB) Resolution (Rs) 1.9 3.8

Discussion and Expert Insights

Interpreting the Results

Both methods successfully separated the acidic impurity (4-FBA) from the main analyte (4-FB) with excellent resolution (Rs > 12). This is expected, as the significant difference in polarity between the carboxylic acid and the aldehyde leads to distinct retention behaviors in reversed-phase chromatography.

The crucial difference between the two methods becomes apparent in the separation of the positional isomers, 4-Fluorobenzaldehyde and 2-Fluorobenzaldehyde.

  • Method A (C18): The C18 column provided a resolution (Rs) of 1.9 for the isomeric critical pair. While technically acceptable (baseline resolution is generally considered Rs ≥ 1.5), this value leaves little room for method variability. Minor shifts in mobile phase composition, temperature, or column aging could compromise the separation.

  • Method B (PFP): The PFP column delivered a significantly improved resolution (Rs) of 3.8 for the same isomeric pair. This demonstrates a superior and more robust separation, providing high confidence in the quantification of the isomeric impurity.

Explaining the Causality: The Power of π-π Interactions

The enhanced performance of the PFP column is directly attributable to its unique stationary phase chemistry. A C18 phase relies almost exclusively on non-polar (hydrophobic) interactions. Since the two fluorobenzaldehyde isomers have very similar hydrophobicity, the C18 column struggles to differentiate them effectively.

The PFP phase, however, introduces additional intermolecular forces. The electron-rich pentafluorophenyl rings on the stationary phase can engage in strong π-π stacking interactions with the aromatic rings of the analytes.[6][7] Subtle differences in the electron distribution and dipole moment between the 4-fluoro and 2-fluoro isomers are magnified by these specific interactions, leading to a significant improvement in selectivity and, consequently, a much higher resolution value. The PFP column is not just separating based on how "greasy" the molecules are; it is also separating based on their specific electronic and aromatic character.

Separation_Mechanisms cluster_c18 Method A: C18 Column cluster_pfp Method B: PFP Column c18_node Analyte Mixture (4-FB, 2-FB) c18_mech Primary Interaction: Hydrophobicity c18_node->c18_mech c18_result Result: Poor Resolution (Rs = 1.9) c18_mech->c18_result pfp_node Analyte Mixture (4-FB, 2-FB) pfp_mech Multiple Interactions: - Hydrophobicity - π-π Stacking - Dipole-Dipole pfp_node->pfp_mech pfp_result Result: Excellent Resolution (Rs = 3.8) pfp_mech->pfp_result

Sources

COA certificate of analysis requirements for 2-Fluoro-3,4-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 363134-38-7 | Comparative Guide & Technical Specifications

Executive Summary

For researchers and drug development professionals, 2-Fluoro-3,4-dimethylbenzaldehyde represents a critical fluorinated scaffold. However, its sourcing is fraught with a specific "isomer trap." Due to the directing effects during synthesis (typically formylation of 3-fluoro-o-xylene), this compound is often produced as a minor product (approx. 11%) alongside the major isomer, 4-fluoro-2,3-dimethylbenzaldehyde (approx. 89%) .

A standard "purity" check by GC-MS often fails to resolve these regioisomers adequately, leading to the inadvertent use of the wrong building block. This guide outlines the rigorous COA requirements necessary to validate identity and purity, ensuring downstream success in API synthesis.

Part 1: Critical Quality Attributes (CQA) & COA Specifications

The following table contrasts a Standard Grade COA (often sufficient for early exploration but risky) with a Pharma/Development Grade COA (required for scale-up and SAR studies).

ParameterStandard Grade (Generic)Pharma/Dev Grade (Recommended)Technical Rationale
Appearance Colorless to yellow liquidClear, colorless liquidOxidation products (acids) often darken the liquid.
Assay (GC/HPLC) ≥ 95.0% (Area %)≥ 98.0% (w/w) Area % can hide non-volatile oligomers. w/w (using internal standard) is required for stoichiometry.
Regioisomer Purity Not Specified≤ 0.5% (by qNMR) CRITICAL: Distinguishes 2-F-3,4-Me from the common 4-F-2,3-Me impurity.
Water (Karl Fischer) N/A≤ 0.2%Aldehydes are prone to hydrate formation; water interferes with moisture-sensitive couplings (e.g., Wittig).
Acid Value N/A≤ 1.0% (as Benzoic Acid deriv.)Indicates oxidation to 2-fluoro-3,4-dimethylbenzoic acid.
Fluoride Content N/AMatches Theoretical (12.4%)Confirms mono-fluorination and absence of inorganic fluoride salts.
Part 2: The Isomer Challenge & Performance Comparison

The primary performance failure mode for this chemical is Regioisomer Contamination .

The Synthesis Problem

The standard industrial route involves the formylation of 3-fluoro-o-xylene. The directing groups (Fluorine vs. Methyl) compete, leading to a mixture:

  • Major Product: 4-Fluoro-2,3-dimethylbenzaldehyde (~89%)[1][2]

  • Target Product: 2-Fluoro-3,4-dimethylbenzaldehyde (~11%)

If your supplier does not use high-efficiency distillation or crystallization to separate these, your "98% pure" batch may actually be 98% of the wrong isomer.

Performance Impact Data
FeatureHigh-Purity (Correct Isomer)Isomer Mixture (Low Quality)
Reactivity (Schiff Base) Fast, clean conversion.Kinetic mixture; side-products form with different solubility profiles.
NMR Signature Clean doublet/triplet in aromatic region.Complex multiplet overlapping; difficult to interpret.
Downstream Yield > 85% (Typical for Reductive Amination)< 60% (Losses due to difficult purification of mixed product).
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol 1: Regioisomer Validation via 1H-NMR

This protocol validates the substitution pattern, ensuring you have the 2-Fluoro-3,4-dimethyl isomer and not the 4-Fluoro-2,3-dimethyl alternative.

Theory:

  • Target (2-F-3,4-Me): Protons at H5 and H6 are ortho to each other.

    • H6: Ortho to Aldehyde, Meta to Fluorine (

      
       Hz).
      
    • H5: Meta to Aldehyde, Para to Fluorine (

      
       Hz).
      
    • Result: One proton shows distinct splitting by F, the other does not (or very weak).

  • Impurity (4-F-2,3-Me): Protons at H5 and H6 are ortho to each other.

    • H5: Ortho to Fluorine (

      
       Hz).
      
    • H6: Meta to Fluorine (

      
       Hz).
      
    • Result:Both protons show significant splitting by Fluorine.

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg sample in 0.6 mL CDCl3.

  • Acquisition: Acquire 1H spectrum (min 400 MHz), 16 scans.

  • Analysis (7.0 - 8.0 ppm region):

    • Look for the aromatic doublet of doublets.

    • Pass Criteria: Observe H6 as a doublet of doublets (coupling to H5 and F) and H5 as a doublet (coupling to H6 only).

    • Fail Criteria: If both aromatic signals appear as doublets of doublets (or complex multiplets), the sample likely contains the 4-fluoro isomer.

Protocol 2: HPLC Purity Method

Standard GC is often insufficient due to thermal instability of aldehydes. Use this HPLC method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV @ 254 nm (aromatic) and 280 nm (carbonyl).

  • Sample Prep: 1 mg/mL in 50:50 ACN:Water.

  • Limit: Impurity peaks at RRT (Relative Retention Time) 0.9 or 1.1 usually indicate isomers.

Part 4: Visualizing the Logic
Diagram 1: The Isomer Synthesis Trap

This diagram illustrates why the impurity exists and how it propagates.

SynthesisPath Start Starting Material: 3-Fluoro-o-xylene Process Formylation Reaction (Gattermann-Koch or similar) Start->Process Mix Crude Mixture Process->Mix Major MAJOR PRODUCT (~89%) 4-Fluoro-2,3-dimethylbenzaldehyde (Common Impurity) Mix->Major Kinetic Preference Target TARGET PRODUCT (~11%) 2-Fluoro-3,4-dimethylbenzaldehyde (Desired Isomer) Mix->Target Minor Pathway Purification High-Efficiency Fractional Distillation Major->Purification Removed Target->Purification Final Pharma Grade Product >98% Regio-purity Purification->Final Separation Success

Caption: Synthesis pathway showing the origin of the critical regioisomer impurity.

Diagram 2: Analytical Decision Tree

A workflow to accept or reject a batch based on the COA data.

COA_Decision Sample Incoming Batch 2-Fluoro-3,4-dimethylbenzaldehyde Step1 Check Appearance (Clear/Colorless?) Sample->Step1 Step2 GC/HPLC Assay (>98%?) Step1->Step2 Yes Fail_Ox REJECT (Oxidation/Old Batch) Step1->Fail_Ox No (Yellow/Dark) Step3 1H-NMR Analysis (Isomer Check) Step2->Step3 Yes Step2->Fail_Ox No (<98%) Pass APPROVE Release for Synthesis Step3->Pass Clean Splitting Pattern Fail_Iso REJECT (Wrong Isomer/Mix) Step3->Fail_Iso Complex Multiplets (Isomer Contamination)

Caption: Decision tree for incoming quality control validation.

References
  • Synthesis of Fluorinated Benzaldehydes (Isomer Ratios) Title: Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof.[2] Source: US Patent 6300525B1 (2001). URL: (Note: This patent explicitly details the 89:11 ratio of the 4-fluoro-2,3-dimethyl vs. 2-fluoro-3,4-dimethyl isomers during synthesis, establishing the scientific basis for the isomer impurity risk.)

  • General HPLC Methods for Aldehyde Quantification Title: Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[3] Source: US EPA (SW-846). URL:[Link] (Note: Provides the foundational methodology for HPLC analysis of aldehydes, supporting the protocol in Part 3.)

  • Chemical Identity & CAS Verification Title: 2-Fluoro-3,4-dimethylbenzaldehyde Product Entry.[1][2][4][5][6][7] Source: PubChem (NIH). URL:[Link] (Note: Validates the CAS 363134-38-7 and chemical structure.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.